A-317491 sodium salt hydrate
Description
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C33H29NNaO9 |
|---|---|
Poids moléculaire |
606.6 g/mol |
InChI |
InChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/t29-;;/m0../s1 |
Clé InChI |
AMRIJNPVFCBGSV-UJXPALLWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A-317491 Sodium Salt Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective P2X3/P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317491 sodium salt hydrate (B1144303) is a potent, selective, and non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory neurons and are crucial mediators of nociceptive signaling. A-317491 has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of A-317491, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in the field of analgesia.
Introduction
P2X3 and P2X2/3 receptors are key players in the pathophysiology of chronic pain.[1] Their activation by ATP, released from damaged or stressed cells, leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals.[2] A-317491 has emerged as a valuable pharmacological tool and a promising therapeutic lead due to its high affinity and selectivity for these receptor subtypes.[3] This document details the molecular interactions and functional consequences of A-317491 binding to P2X3 and P2X2/3 receptors.
Core Mechanism of Action
A-317491 exerts its pharmacological effects by directly competing with ATP for the binding site on the P2X3 and P2X2/3 receptors.[2] X-ray crystallography studies have confirmed that A-317491 binds within the same cavity as ATP, with its tetracarboxylic acid moiety occupying a position analogous to the triphosphate chain of ATP.[2] This competitive antagonism prevents the ATP-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and blocking the subsequent downstream signaling events that lead to pain perception.[4][5] The blockade of these receptors by A-317491 has been shown to be stereospecific, with the S-enantiomer (A-317491) being significantly more active than the R-enantiomer (A-317344).[1][3]
The following diagram illustrates the competitive antagonism of A-317491 at the P2X3/P2X2/3 receptor.
Caption: Competitive antagonism of P2X3/P2X2/3 receptors by A-317491.
Quantitative Data
The potency and selectivity of A-317491 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Receptor | Species | Assay | Parameter | Value (nM) | Reference |
| P2X3 | Human | Radioligand Binding | Kᵢ | 22 | [4] |
| P2X3 | Rat | Radioligand Binding | Kᵢ | 22 | [4][6] |
| P2X2/3 | Human | Radioligand Binding | Kᵢ | 9 | [4][6] |
| P2X2/3 | Rat | Radioligand Binding | Kᵢ | 92 | [4][6] |
| P2X3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | |
| P2X2/3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | [1] |
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC₅₀ | 15 | [4][7] |
Table 2: In Vivo Efficacy in Animal Models of Pain
| Pain Model | Species | Endpoint | Parameter | Value (µmol/kg, s.c.) | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | ED₅₀ | 30 | [1] |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | ED₅₀ | 15 | [1] |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | ED₅₀ | 10 | [1] |
| Acute Pain Models | Rat | Nociception | ED₅₀ | >100 | [1] |
| Postoperative Pain | Rat | Nociception | ED₅₀ | >100 | [1] |
| Visceral Pain | Rat | Nociception | ED₅₀ | >100 | [1] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is a generalized procedure based on common practices for measuring intracellular calcium mobilization.
Objective: To determine the inhibitory concentration (IC₅₀) of A-317491 on P2X3 and P2X2/3 receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer for 60 minutes at 37°C.
-
Compound Incubation: A-317491 is added at various concentrations and incubated for 15-30 minutes.
-
Agonist Stimulation and Measurement: A P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP) is added, and the change in fluorescence intensity is measured kinetically using a fluorescence microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro calcium flux assay.
Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the inhibitory effect of A-317491 on native P2X3/P2X2/3 receptor currents in sensory neurons.
Methodology:
-
DRG Neuron Isolation: DRGs are dissected from rats and dissociated into single neurons using enzymatic digestion.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for a short period.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. The membrane potential is held at -60 mV.
-
Drug Application: A-317491 is applied via a perfusion system at various concentrations prior to the application of the agonist.
-
Agonist Application: α,β-methylene ATP is rapidly applied to evoke P2X receptor-mediated currents.
-
Data Acquisition and Analysis: The peak current amplitude is measured, and the concentration-response curve for A-317491 inhibition is generated to determine the IC₅₀.
In Vivo Models of Chronic Pain
Objective: To assess the efficacy of A-317491 in reducing inflammatory pain.
Methodology:
-
Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of rats.
-
Drug Administration: A-317491 is administered subcutaneously (s.c.) at various doses.
-
Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency indicates hyperalgesia.
-
Data Analysis: The dose-response relationship is determined, and the ED₅₀ is calculated.
Objective: To evaluate the efficacy of A-317491 in a model of nerve injury-induced pain.
Methodology:
-
Surgical Procedure: The sciatic nerve of anesthetized rats is exposed, and loose ligatures are placed around it.
-
Drug Administration: A-317491 is administered s.c. at various doses.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A lower withdrawal threshold indicates allodynia.
-
Assessment of Thermal Hyperalgesia: As described in the CFA model.
-
Data Analysis: The ED₅₀ for the reversal of allodynia and hyperalgesia is calculated.
Signaling Pathways
The binding of ATP to P2X3/P2X2/3 receptors initiates a cascade of events leading to the generation of a nociceptive signal. A-317491 blocks the initial step of this pathway.
Caption: Simplified signaling cascade initiated by P2X3/P2X2/3 receptor activation.
Conclusion
A-317491 sodium salt hydrate is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its competitive mechanism of action, coupled with its demonstrated efficacy in preclinical models of chronic pain, underscores the therapeutic potential of targeting these receptors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding of purinergic signaling in pain and to facilitate the development of novel analgesics.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. bu.edu [bu.edu]
- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
A-317491 Sodium Salt Hydrate: A Potent and Selective P2X3 Receptor Antagonist for Pain Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P2X3 and P2X2/3 receptor antagonist, A-317491 sodium salt hydrate. It is designed to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to effectively utilize this compound in preclinical pain research. This document details its antagonist activity, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Antagonist Activity of A-317491
A-317491 is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3][4] Its efficacy has been demonstrated through a variety of in vitro and in vivo studies, establishing it as a critical tool for investigating the role of these receptors in nociceptive pathways.
Quantitative Antagonist Activity Data
The antagonist potency of A-317491 has been quantified across different species and receptor subtypes. The following tables summarize the key inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and in vivo efficacy (ED50) values reported in the literature.
Table 1: In Vitro Antagonist Activity of A-317491
| Receptor Target | Species | Assay Type | Value | Reference |
| P2X3 | Human | Calcium Flux | Ki = 22 nM | [1][2][3][4][5] |
| P2X3 | Rat | Calcium Flux | Ki = 22 nM | [3][4] |
| P2X2/3 | Human | Calcium Flux | Ki = 9 nM | [3][4][5] |
| P2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [3][4] |
| P2X3 | Human | Radioligand Binding ([³H]A-317491) | Kd = 9 nM | [6] |
| P2X2/3 | Human | Radioligand Binding ([³H]A-317491) | Kd = 0.9 nM | [6] |
| Native P2X3 (DRG neurons) | Rat | Electrophysiology | IC50 = 15 nM | [3][4] |
Table 2: In Vivo Antinociceptive Efficacy of A-317491
| Pain Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 30 µmol/kg | [2][5] |
| Chronic Constriction Injury (CCI) - Mechanical Allodynia | Rat | Paw Withdrawal Threshold | Subcutaneous (s.c.) | 10 µmol/kg | [1][2] |
| Chronic Constriction Injury (CCI) - Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Subcutaneous (s.c.) | 15 µmol/kg | [1][2] |
| Acetic Acid-Induced Writhing | Mouse | Number of Writhes | Subcutaneous (s.c.) | Not specified, dose-dependent reduction | [1] |
| Formalin Test (Second Phase) | Rat | Nocifensive Behaviors | Intrathecal | 10 nmol | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the P2X3 receptor antagonist activity of A-317491.
P2X3 Receptor-Mediated Calcium Influx Assay
This assay is fundamental for determining the in vitro potency of P2X3 receptor antagonists by measuring changes in intracellular calcium concentration following receptor activation.
Objective: To quantify the inhibitory effect of A-317491 on agonist-induced calcium influx in cells expressing P2X3 receptors.
Materials:
-
1321N1 human astrocytoma cells stably transfected with human or rat P2X3 or P2X2/3 receptors.[1]
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader.
Procedure:
-
Cell Plating: Seed the transfected 1321N1 cells into 96-well microplates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[1]
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of A-317491 or vehicle control to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add the P2X3 agonist (e.g., α,β-methylene ATP) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Models of Nociception
The following in vivo models are widely used to assess the analgesic efficacy of compounds like A-317491 in inflammatory and neuropathic pain states.
Objective: To evaluate the ability of A-317491 to reverse thermal hyperalgesia in a rat model of chronic inflammation.
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
This compound.
-
Vehicle solution.
-
Plantar test apparatus (for measuring thermal withdrawal latency).
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of one hind paw.[1] This will induce a localized and persistent inflammation.
-
-
Behavioral Testing (Baseline):
-
Prior to CFA injection, and at various time points post-injection (e.g., 24 hours), assess the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
-
Drug Administration:
-
Administer A-317491 or vehicle via the desired route (e.g., subcutaneous injection).
-
-
Post-Treatment Behavioral Testing:
-
At specified time points after drug administration, re-assess the paw withdrawal latency to the thermal stimulus.
-
-
Data Analysis:
-
Calculate the percentage reversal of hyperalgesia for each animal.
-
Determine the ED50 value by plotting the percentage reversal against the dose of A-317491.
-
Objective: To assess the efficacy of A-317491 in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury.
Materials:
-
Male Sprague-Dawley rats.
-
Surgical instruments.
-
Chromic gut sutures.
-
This compound.
-
Vehicle solution.
-
Von Frey filaments (for mechanical allodynia).
-
Plantar test apparatus (for thermal hyperalgesia).
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing (Post-Surgery):
-
Allow the animals to recover for several days.
-
Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments and the paw withdrawal latency to thermal stimulation.
-
-
Drug Administration:
-
Administer A-317491 or vehicle.
-
-
Post-Treatment Behavioral Testing:
-
Re-evaluate mechanical and thermal sensitivity at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the change in withdrawal threshold or latency.
-
Determine the ED50 value for the reversal of allodynia and hyperalgesia.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for evaluating a P2X3 antagonist.
Caption: P2X3 Receptor Signaling Pathway.
References
- 1. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]
- 7. researchgate.net [researchgate.net]
A-317491 Sodium Salt Hydrate: A Comprehensive Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[2][3] The activation of P2X3-containing receptors by ATP released during cellular stress or injury is a key mechanism in the transmission of pain signals, particularly in chronic pain states.[1][4] A-317491's high affinity and selectivity for these specific receptor subtypes make it a valuable pharmacological tool for investigating pain mechanisms and a potential therapeutic agent for managing chronic inflammatory and neuropathic pain.[1][3] This technical guide provides a detailed overview of the selectivity profile of A-317491, including quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and characterization workflow.
Data Presentation: Quantitative Selectivity Profile
The selectivity of A-317491 has been rigorously characterized across various P2X receptor subtypes and other relevant biological targets. The following tables summarize its inhibitory potency, highlighting its significant preference for P2X3 and P2X2/3 receptors.
| Target Receptor | Species | Assay Type | Inhibitory Constant (Ki) in nM | IC50 (nM) | Reference |
| P2X3 | Human | Calcium Flux | 22 | - | [5] |
| P2X3 | Rat | Calcium Flux | 22 | - | [5] |
| P2X2/3 | Human | Calcium Flux | 9 | - | [5] |
| P2X2/3 | Rat | Calcium Flux | 92 | - | [5] |
| P2X3 | Human | Electrophysiology | 17 | 97 | [1] |
| P2X2/3 | Human | Electrophysiology | 20 | 169 | [1] |
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | - | 15 | [5] |
Table 1: Inhibitory Potency of A-317491 at P2X3 and P2X2/3 Receptors. This table showcases the high affinity of A-317491 for its primary targets in both human and rat species, as determined by calcium flux and electrophysiological assays.
| Receptor/Target | Selectivity (IC50) | Reference |
| Other P2 Receptors | >10 µM | [5] |
| Other Neurotransmitter Receptors | >10 µM | [5] |
| Ion Channels | >10 µM | [5] |
| Enzymes | >10 µM | [5] |
Table 2: Selectivity of A-317491 against other P2 Receptors and Off-Target Proteins. This table demonstrates the high selectivity of A-317491, with IC50 values exceeding 10 µM for a broad range of other receptors and proteins, indicating a favorable specificity profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity profile of A-317491.
Recombinant P2X Receptor Calcium Flux Assay
This assay is a high-throughput method to determine the potency of A-317491 by measuring its ability to inhibit agonist-induced calcium influx in a cell line stably expressing the target receptor.
a. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat P2X3 or P2X2/3 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/ml Geneticin).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 16-24 hours.
b. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
c. Compound Incubation and Calcium Flux Measurement:
-
Wash the cells twice with the assay buffer to remove extracellular dye.
-
Prepare serial dilutions of A-317491 in the assay buffer.
-
Add the A-317491 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Use a fluorescence microplate reader equipped with an automated liquid handling system to measure calcium flux.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject a P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP at its EC80 concentration) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the peak calcium response.
d. Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A-317491.
-
Plot the percentage inhibition against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cells
This technique provides a detailed characterization of the antagonist's effect on ion channel function.
a. Cell Preparation:
-
Plate HEK293 cells expressing the target P2X receptor onto glass coverslips coated with poly-D-lysine 24-48 hours before the experiment.
b. Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
c. Electrophysiological Recording:
-
Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external solution.
-
Use a glass micropipette (3-5 MΩ resistance) filled with the internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Establish a whole-cell recording configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline current and then apply the P2X agonist (e.g., ATP or α,β-meATP at its EC90 concentration) to elicit an inward current.
-
To measure the inhibitory effect, perfuse the cell with varying concentrations of A-317491 prior to and during the application of the agonist.
-
Record the peak inward current for each concentration of the antagonist.
d. Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced current at each A-317491 concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the antagonist concentration.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of A-317491.
Native P2X Receptor Characterization in Dorsal Root Ganglion (DRG) Neurons
Studying the antagonist's effect on native receptors in primary neurons provides a more physiologically relevant assessment.
a. DRG Neuron Isolation and Culture:
-
Isolate dorsal root ganglia from rodents following approved animal care and use protocols.
-
Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.
-
Plate the dissociated neurons on coverslips pre-coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).
-
Culture the neurons in a suitable neurobasal medium supplemented with growth factors (e.g., Nerve Growth Factor), B27 supplement, and an anti-mitotic agent to inhibit the proliferation of non-neuronal cells.
b. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings on the cultured DRG neurons 1-3 days after plating, following the same general procedure as described for recombinant cells.
-
Identify neurons that exhibit a rapidly desensitizing inward current in response to the application of α,β-meATP, which is characteristic of P2X3-containing receptors.
-
Evaluate the inhibitory effect of A-317491 on these agonist-evoked currents.
Mandatory Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling and inhibition by A-317491.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining A-317491 selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A-317491 Sodium Salt Hydrate in Inflammatory Pain Models: A Technical Guide
Introduction
A-317491 sodium salt hydrate (B1144303) is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels that are highly localized on the peripheral and central terminals of sensory afferent nerves.[3][4] Extracellular adenosine (B11128) triphosphate (ATP), released from damaged or stressed cells during tissue injury and inflammation, activates these receptors, playing a crucial role in the initiation and sensitization of pain signals.[5][6][7] A-317491's high affinity and selectivity for P2X3-containing receptors make it an invaluable pharmacological tool for investigating the pathophysiology of inflammatory pain and a prototype for a novel class of analgesics.[5][8] This guide provides an in-depth overview of its mechanism of action, experimental protocols for its use in key inflammatory pain models, and a summary of its efficacy data.
Core Mechanism: Antagonism of P2X3 and P2X2/3 Receptors
In inflammatory states, elevated levels of extracellular ATP act as a key pronociceptive mediator.[6] ATP binds to and activates P2X3 homomeric and P2X2/3 heteromeric receptors on nociceptive C- and Aδ-fibers.[7] This activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+, depolarization of the neuronal membrane, and the generation of action potentials. These signals are then transmitted to the spinal cord's dorsal horn, contributing to central sensitization and the perception of pain.[7][9]
A-317491 exerts its analgesic effect by competitively blocking the binding of ATP to these P2X3-containing receptors, thereby preventing ion flux and subsequent neuronal activation.[1][3] This mechanism effectively dampens the transmission of pain signals from the site of inflammation.
Quantitative Data: In Vitro and In Vivo Efficacy
The potency and selectivity of A-317491 have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of A-317491
| Receptor | Species | Assay | Value (nM) | Reference |
| hP2X3 | Human | Ki | 22 | [1][2] |
| rP2X3 | Rat | Ki | 22 | [1][2] |
| hP2X2/3 | Human | Ki | 9 | [1][2] |
| rP2X2/3 | Rat | Ki | 92 | [1][2] |
| Native P2X3 | Rat DRG Neurons | IC50 | 15 | [2][3] |
h: human, r: rat, DRG: Dorsal Root Ganglion, Ki: Inhibition Constant, IC50: Half-maximal Inhibitory Concentration. A-317491 is highly selective, with IC50 values greater than 10 μM for other P2 receptors and various other neurotransmitter receptors and ion channels.[3][4]
Table 2: Efficacy of A-317491 in the CFA-Induced Inflammatory Pain Model
| Pain Endpoint | Administration Route | ED50 | Species | Reference |
| Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | Rat | [3][4] |
| Thermal Hyperalgesia | Intrathecal (i.t.) | 30 nmol | Rat | [10][11] |
| Thermal Hyperalgesia | Intraplantar (i.pl.) | 300 nmol | Rat | [10][11] |
| Mechanical Hyperalgesia | Subcutaneous (s.c.) | 10 mg/kg (~20 µmol/kg) | Rat | [12] |
ED50: Half-maximal Effective Dose.
Table 3: Efficacy of A-317491 in the Formalin-Induced Inflammatory Pain Model
| Phase | Administration Route | ED50 | Species | Reference |
| Phase I (Acute) | Intrathecal (i.t.) | 10 nmol | Rat | [10][11] |
| Phase II (Inflammatory) | Intrathecal (i.t.) | 10 nmol | Rat | [10][11] |
| Phase I (Acute) | Intraplantar (i.pl.) | >300 nmol | Rat | [10][11] |
| Phase II (Inflammatory) | Intraplantar (i.pl.) | >300 nmol | Rat | [10][11] |
Note: While effective intrathecally in both phases, A-317491 is significantly more effective in reducing nociception in the persistent, inflammatory phase (Phase II) compared to the acute phase (Phase I) following systemic administration.[3]
Experimental Protocols in Inflammatory Pain Models
Complete Freund's Adjuvant (CFA) Model of Chronic Inflammation
The CFA model is a widely used preclinical model that induces a robust and persistent inflammatory state, mimicking chronic inflammatory pain conditions.[13][14]
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment and handling procedures.
-
Baseline Measurement: Baseline nociceptive thresholds are determined prior to CFA injection.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves method), where a radiant heat source is applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
-
Mechanical Allodynia/Hyperalgesia: Assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using a method such as the up-down method.
-
-
Induction of Inflammation: A single intraplantar injection of CFA (e.g., 100-150 µL) is administered into the plantar surface of one hind paw.[15][16][17] This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity that develops over 24-48 hours and can persist for days to weeks.[16]
-
Drug Administration: A-317491 or vehicle is administered at a predetermined time point after CFA injection (e.g., 48 hours), typically via subcutaneous, intrathecal, or intraplantar routes.[10][12]
-
Post-Treatment Assessment: Nociceptive thresholds (thermal and mechanical) are reassessed at various time points following drug administration to determine the magnitude and duration of the analgesic effect.
-
Data Analysis: The change in paw withdrawal latency or threshold from baseline is calculated. Efficacy is often expressed as a percentage reversal of the CFA-induced hyperalgesia.
Formalin Test for Acute and Tonic Inflammatory Pain
The formalin test is a valuable model as it produces a biphasic nociceptive response, allowing for the differentiation between acute neurogenic pain and persistent inflammatory pain within a single experiment.[18][19]
Methodology:
-
Animal Acclimatization: Animals (mice or rats) are placed in an observation chamber and allowed to acclimatize for at least 30 minutes.[20]
-
Drug Administration: A-317491 or vehicle is typically administered prior to the formalin injection (e.g., 15-30 minutes before), via routes such as subcutaneous, intrathecal, or intraplantar.[10]
-
Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[19][21]
-
Observation and Scoring: Immediately after injection, the animal is returned to the chamber, and nocifensive behaviors (time spent licking, biting, or flinching the injected paw) are continuously observed and recorded for up to 60 minutes.[18]
-
Data Analysis: The observation period is divided into two distinct phases:
-
Phase I (Early/Acute Phase): Typically the first 0-5 minutes post-injection. This phase is characterized by the direct chemical stimulation of nociceptors.[20][21]
-
Phase II (Late/Tonic Phase): Typically begins around 15 minutes and lasts until 45-60 minutes post-injection. This phase is driven by an inflammatory response in the paw and central sensitization in the spinal cord.[20][21] The total time spent exhibiting nocifensive behaviors is quantified for each phase to determine the drug's effect.
-
A-317491 sodium salt hydrate is a cornerstone tool for probing the role of P2X3 and P2X2/3 receptors in inflammatory pain. Data from CFA and formalin models consistently demonstrate its efficacy in attenuating pain behaviors driven by inflammatory processes.[3][10] Its effectiveness, particularly when administered spinally, underscores the importance of both peripheral and central P2X3-containing receptors in pain transmission.[10][11] The detailed protocols and quantitative data presented here serve as a comprehensive resource for researchers utilizing A-317491 to further unravel the complexities of inflammatory pain and to advance the development of novel, targeted analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crossing the pain barrier: P2 receptors as targets for novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 17. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 18. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 19. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317491 Sodium Salt Hydrate: A Technical Guide to its Inhibition of P2X3 and P2X2/3 Receptor-Mediated Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4][5] These receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly localized on sensory neurons and play a crucial role in nociception and pain signaling.[1][2][6][7] Activation of P2X3 and P2X2/3 receptors leads to a rapid influx of cations, including a significant calcium component, which triggers downstream signaling cascades associated with pain transmission.[1][2][8] A-317491 competitively blocks the binding of ATP to these receptors, thereby inhibiting this ion flux and subsequent cellular responses.[2] This technical guide provides an in-depth overview of A-317491, focusing on its mechanism of action in inhibiting calcium flux, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Competitive Antagonism of P2X3 and P2X2/3 Receptors
A-317491 functions as a competitive antagonist at both homomeric P2X3 and heteromeric P2X2/3 receptors.[2] This means that A-317491 binds to the same site on the receptor as the endogenous agonist, ATP, but does not activate the channel. By occupying the binding site, it prevents ATP from binding and inducing the conformational change necessary for ion channel opening.[2] This direct competition effectively blocks the influx of cations, most notably Ca²⁺, which is a key second messenger in the signaling cascade initiated by P2X receptor activation.[1][2][8] The blockade of P2X3-containing channels by A-317491 is stereospecific, with the (S)-enantiomer (A-317491) being significantly more active than the (R)-enantiomer.[1]
Quantitative Data: Potency and Selectivity
The potency of A-317491 in inhibiting P2X3 and P2X2/3 receptor-mediated calcium flux has been quantified through the determination of its inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. These values demonstrate the high affinity and specificity of A-317491 for its target receptors.
| Receptor | Species | Parameter | Value (nM) | Reference |
| P2X3 | Human | Kᵢ | 22 | [3][4] |
| P2X3 | Rat | Kᵢ | 22 | [3][4] |
| P2X2/3 | Human | Kᵢ | 9 | [3][4] |
| P2X2/3 | Rat | Kᵢ | 92 | [3][4] |
| P2X3 (current block) | Human | IC₅₀ | 97 | [2] |
| P2X2/3 (current block) | Human | IC₅₀ | 169 | [2] |
| Dorsal Root Ganglion (DRG) neuron currents | Rat | IC₅₀ | 15 | [3][4] |
A-317491 exhibits high selectivity for P2X3 and P2X2/3 receptors, with IC₅₀ values greater than 10 µM for other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2]
Experimental Protocols: Measurement of Calcium Flux Inhibition
The following is a detailed protocol for a fluorescence-based calcium flux assay, adapted from methodologies used to characterize P2X3 receptor antagonists, such as the FLIPR® Calcium Assay. This protocol allows for the quantitative assessment of A-317491's inhibitory effect on agonist-induced calcium influx in a high-throughput format.
Objective: To determine the IC₅₀ value of A-317491 for the inhibition of P2X3 receptor-mediated calcium flux in a recombinant cell line.
Materials:
-
Human P2X3-expressing cells (e.g., 1321N1 or HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black-walled, clear-bottom cell culture plates
-
A-317491 sodium salt hydrate
-
P2X3 receptor agonist (e.g., α,β-methylene ATP)
-
FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye, e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES)
-
FLIPR® Tetra or equivalent fluorescence imaging plate reader
Procedure:
-
Cell Plating:
-
Culture human P2X3-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into a 384-well plate at a density of approximately 2 x 10⁵ cells/mL (50 µL per well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of A-317491 in DMSO.
-
Perform a serial dilution of A-317491 in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM).
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR® Calcium 4 Assay Kit dye diluted in assay buffer).
-
Aspirate the cell culture medium from the cell plate.
-
Add 30 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Antagonist Incubation:
-
Using the FLIPR instrument's integrated liquid handler, add 15 µL of the diluted A-317491 solutions to the respective wells of the cell plate.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the P2X3 agonist (e.g., α,β-meATP) in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then add 22.5 µL of the agonist solution to each well.
-
Continue to record the fluorescence signal for approximately 1-2 minutes (excitation: 470-495 nm, emission: 515-575 nm).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the A-317491 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of P2X3 Receptor Activation and Inhibition by A-317491
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 3. Figure 1. [Diagram of a FLIPR™ instrument...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Contribution of Calcium Ions to P2X Channel Responses | Journal of Neuroscience [jneurosci.org]
A-31749al Sodium Salt Hydrate: A Technical Guide to its P2X3 and P2X2/3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of A-317491 sodium salt hydrate (B1144303), a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. The document details the compound's binding characteristics, the experimental methodologies used for its characterization, and the associated signaling pathways.
A-317491 is a valuable tool for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons and implicated in nociceptive pathways.[1][2] Its high affinity and selectivity make it a significant compound in the research of pain and other sensory disorders.
Quantitative Data Summary
The binding affinity of A-317491 is quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. The following table summarizes the reported Ki values for A-317491 against human and rat P2X3 and P2X2/3 receptors.
| Receptor Subtype | Species | Ki (nM) |
| P2X3 | Human (hP2X3) | 22 |
| P2X3 | Rat (rP2X3) | 22 |
| P2X2/3 | Human (hP2X2/3) | 9 |
| P2X2/3 | Rat (rP2X2/3) | 92 |
Table 1: Binding affinities (Ki values) of A-317491 for various P2X receptor subtypes.[3]
Experimental Protocols
The determination of the binding affinity of A-317491 typically involves radioligand binding assays and functional assays such as calcium flux measurements. These methods provide quantitative data on the interaction between the antagonist and its target receptors.
Radioligand Competition Binding Assay
This assay directly measures the affinity of an unlabeled compound (A-317491) by its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of A-317491 for P2X3 and P2X2/3 receptors.
Materials:
-
Radioligand: A tritiated high-affinity P2X3/P2X2/3 antagonist (e.g., [³H]A-317491 or a similar compound).
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.
-
Test Compound: A-317491 sodium salt hydrate at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[4]
-
Assay Setup: The assay is performed in microplates. Each well contains the cell membranes, a fixed concentration of the radioligand, and a varying concentration of the unlabeled A-317491.[4]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[4]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of A-317491. The IC50 value (the concentration of A-317491 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This functional assay measures the ability of A-317491 to inhibit the ion channel function of P2X3 and P2X2/3 receptors, which are permeable to calcium ions.
Objective: To determine the functional potency of A-317491 in blocking ATP-induced calcium influx.
Materials:
-
Cells: Cell lines (e.g., HEK293 or CHO) stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Agonist: ATP or a stable analog like α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A buffered salt solution containing calcium (e.g., Hanks' Balanced Salt Solution with calcium).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument: To measure changes in intracellular calcium concentration.
Methodology:
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[1]
-
Compound Addition: After dye loading, the cells are washed, and varying concentrations of A-317491 are added to the wells. The plates are incubated for a short period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: The microplate is placed in the FLIPR instrument, and a baseline fluorescence reading is taken. The agonist (ATP or α,β-meATP) is then added to all wells to stimulate the receptors.
-
Fluorescence Measurement: The instrument continuously measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response in the absence of the antagonist. An inhibition curve is generated by plotting the percentage of inhibition against the concentration of A-317491 to determine the IC50 value. The Ki value can be estimated from the IC50 using the Cheng-Prusoff equation, although this is more accurately determined by radioligand binding.
Signaling Pathway
A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[2] In sensory neurons, the binding of ATP to these receptors causes the channel to open, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the initiation of a nociceptive signal.
By competitively binding to the ATP binding site, A-317491 prevents ATP from activating the receptor, thereby blocking the downstream signaling cascade that leads to the sensation of pain.
References
- 1. bu.edu [bu.edu]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A-317491 Sodium Salt Hydrate: A Deep Dive into Stereospecificity and Enantiomeric Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of stereochemistry in the pharmacological activity of A-317491 sodium salt hydrate (B1144303), a potent and selective antagonist of P2X3 and P2X2/3 receptors. The focus is on its stereospecificity, the distinct pharmacological profiles of its enantiomers, and the implications for its development as a therapeutic agent for chronic inflammatory and neuropathic pain.
Core Concepts: Stereospecific Antagonism of P2X Receptors
A-317491 is a non-nucleotide antagonist that demonstrates high affinity and selectivity for P2X3 and heteromeric P2X2/3 receptors. These ligand-gated ion channels, activated by extracellular adenosine-5'-triphosphate (B57859) (ATP), are predominantly expressed on sensory neurons and are crucial mediators in pain signaling.[1][2][3][4] The antagonistic action of A-317491 is stereospecific, with the (S)-enantiomer being the pharmacologically active agent.[1][2] The corresponding (R)-enantiomer, A-317344, is significantly less active, highlighting the precise three-dimensional structural requirements for binding and blockade of these receptors.[1][2] This stereoselectivity underscores the importance of chiral purity in the development of A-317491 as a therapeutic candidate.
Quantitative Analysis of Enantiomeric Activity
The potency of A-317491 and its diminished activity in its (R)-enantiomeric form have been quantified through various in vitro assays. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) that illustrate this stereospecific difference.
| Compound | Target Receptor | Species | Assay | Value | Reference |
| A-317491 (S-enantiomer) | P2X3 | Human | Calcium Flux | Ki = 22 nM | [5][6] |
| P2X3 | Rat | Calcium Flux | Ki = 22 nM | [5][6] | |
| P2X2/3 | Human | Calcium Flux | Ki = 9 nM | [5][6] | |
| P2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [5][6] | |
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC50 = 15 nM | [3][5] | |
| A-317344 (R-enantiomer) | P2X3 and P2X2/3 | Not Specified | Not Specified | Significantly less active | [1][2] |
Mechanism of Action: Signaling Pathway Blockade
A-317491 exerts its analgesic effects by competitively blocking the binding of ATP to P2X3 and P2X2/3 receptors on nociceptive sensory neurons.[4] This inhibition prevents the influx of cations, primarily Ca2+, which is a critical step in the initiation and propagation of pain signals.[5][6][7] The preferential blockade by the S-enantiomer suggests a specific molecular interaction with the receptor's binding pocket.
Caption: A-317491 competitively antagonizes ATP at P2X3/P2X2/3 receptors.
Experimental Protocols
The following outlines the general methodologies used to characterize the stereospecificity and activity of A-317491.
Recombinant Receptor Calcium Flux Assays
-
Objective: To determine the potency (Ki) of A-317491 and its enantiomer at recombinant human and rat P2X3 and P2X2/3 receptors.
-
Methodology:
-
Stable expression of human or rat P2X3 or P2X2/3 receptors in a suitable cell line (e.g., 1321N1).
-
Loading of cells with a calcium-sensitive fluorescent dye.
-
Pre-incubation of cells with varying concentrations of A-317491 or its enantiomer.
-
Stimulation of the receptors with a P2X agonist, such as α,β-methylene ATP (α,β-meATP), which is a poor agonist for P2X2 receptors.[2]
-
Measurement of changes in intracellular calcium concentration using a fluorescence plate reader.
-
Calculation of Ki values from the concentration-response curves.
-
Native Receptor Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
-
Objective: To measure the inhibitory effect (IC50) of A-317491 on native P2X3 and P2X2/3 receptors in sensory neurons.
-
Methodology:
-
Isolation and culture of dorsal root ganglion (DRG) neurons from rats.
-
Whole-cell patch-clamp recordings to measure ion channel currents.
-
Application of a P2X agonist to elicit inward currents.
-
Co-application of varying concentrations of A-317491 to determine the concentration-dependent block of the agonist-induced currents.
-
Calculation of the IC50 value from the dose-response curve.
-
In Vivo Models of Chronic Pain
-
Objective: To assess the in vivo efficacy of A-317491 and its enantiomer in animal models of inflammatory and neuropathic pain.
-
Methodology:
-
Induction of chronic inflammatory pain (e.g., Complete Freund's Adjuvant model) or neuropathic pain (e.g., chronic constriction injury model) in rats.[1][2]
-
Administration of A-317491 or its enantiomer via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.[1][5]
-
Assessment of pain behaviors, such as thermal hyperalgesia or mechanical allodynia, at different time points post-administration.
-
Determination of the effective dose (ED50) for pain reversal.[1]
-
Caption: Workflow for characterizing A-317491's stereospecific activity.
Enantiomeric Relationship and Activity
The chemical structure of A-317491 contains a chiral center, leading to the existence of two enantiomers, (S)-A-317491 and (R)-A-317344. As demonstrated by the pharmacological data, the biological activity resides almost exclusively in the (S)-enantiomer.
Caption: The (S)-enantiomer of A-317491 is the active antagonist.
Conclusion
The data conclusively demonstrate that the pharmacological activity of A-317491 as a P2X3 and P2X2/3 receptor antagonist is highly stereospecific. The (S)-enantiomer is a potent inhibitor of these receptors, leading to the attenuation of chronic inflammatory and neuropathic pain in preclinical models. In contrast, the (R)-enantiomer is substantially less active. This pronounced stereoselectivity has significant implications for drug development, emphasizing the necessity of synthesizing and utilizing the enantiomerically pure (S)-form to ensure optimal efficacy and minimize potential off-target effects. The limited central nervous system penetration of A-317491 further suggests its primary action is at peripheral receptors.[8] Future research should continue to focus on the specific interactions of the (S)-enantiomer with the P2X receptor binding site to inform the design of next-generation analgesics.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A-317491 sodium salt hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317491 Sodium Salt Hydrate: A Selective Antagonist of P2X3 and P2X2/3 Receptors in Dorsal Root Ganglion Neurons
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of A-317491 sodium salt hydrate, a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. These receptors, predominantly expressed on nociceptive sensory neurons of the dorsal root ganglion (DRG), are key mediators of chronic inflammatory and neuropathic pain. This document summarizes the pharmacological properties of A-317491, details its mechanism of action in DRG neurons, presents quantitative data on its potency and efficacy, and provides established experimental protocols for its investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in pain modulation.
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a critical signaling molecule in the peripheral nervous system, particularly in the context of pain transmission.[1] ATP released from damaged cells or sensory nerves activates purinergic P2X receptors on primary sensory neurons located in the dorsal root ganglia (DRG).[1] Among the various P2X subtypes, P2X3 and heteromeric P2X2/3 receptors are highly localized on the peripheral and central processes of these sensory afferent nerves.[1][2] Activation of these receptors by ATP leads to rapid, transient inward currents, depolarization, and the initiation of pain signals.[3][4][5]
A-317491 has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for P2X3 and P2X2/3 receptors.[2][6] It is a non-nucleotide antagonist, offering advantages over earlier antagonists like TNP-ATP, which also exhibit high affinity for P2X1 receptors.[1] A-317491 competitively blocks ATP-gated currents in DRG neurons, thereby attenuating neuronal hyperexcitability associated with chronic pain states.[1][7] This guide will delve into the technical details of A-317491's interaction with DRG neurons.
Pharmacological Profile of A-317491
A-317491 is a potent and selective antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors. Its action is stereospecific, with the S-enantiomer (A-317491) being significantly more active than the R-enantiomer (A-317344).[1][2]
Quantitative Data: Potency and Efficacy
The inhibitory activity of A-317491 has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of A-317491
| Receptor Target | Species | Assay | Agonist | IC50 (nM) | Ki (nM) | Reference |
| P2X3 | Human | Calcium Flux | α,β-meATP (3 μM) | - | 22 | [1][8][9] |
| P2X3 | Rat | Calcium Flux | α,β-meATP (3 μM) | - | 22 | [1][8][9] |
| P2X2/3 | Human | Calcium Flux | α,β-meATP (3 μM) | - | 9 | [8][9][10] |
| P2X2/3 | Rat | Calcium Flux | α,β-meATP (3 μM) | - | 92 | [1][8][9] |
| P2X3 | Human | Electrophysiology | α,β-meATP | 97 | 17 | [1] |
| P2X3 | Human | Electrophysiology | ATP (3 μM) | 99 | 4 | [1] |
| P2X2/3 | Human | Electrophysiology | α,β-meATP (10 μM) | 169 | 20 | [1] |
| Native P2X3-mediated currents | Rat DRG Neurons | Electrophysiology | α,β-meATP | 15 | - | [8][9][10] |
Table 2: In Vivo Efficacy of A-317491 in Rat Pain Models
| Pain Model | Administration Route | Endpoint | ED50 (µmol/kg) | Reference |
| CFA-induced Inflammatory Pain | Subcutaneous | Thermal Hyperalgesia | 30 | [2] |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Subcutaneous | Mechanical Allodynia | 10 | [1] |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Subcutaneous | Thermal Hyperalgesia | 15 | [1] |
| CFA-induced Inflammatory Pain | Intrathecal | Thermal Hyperalgesia | 0.03 (30 nmol) | [6] |
| CFA-induced Inflammatory Pain | Intraplantar | Thermal Hyperalgesia | 0.3 (300 nmol) | [6] |
| CCI Neuropathic Pain | Intrathecal | Mechanical Allodynia | 0.01 (10 nmol) | [6] |
| L5-L6 Nerve Ligation | Intrathecal | Mechanical Allodynia | 0.01 (10 nmol) | [6] |
CFA: Complete Freund's Adjuvant
Mechanism of Action in Dorsal Root Ganglion Neurons
A-317491 exerts its effects by directly blocking the ion channels of P2X3 and P2X2/3 receptors on DRG neurons. This action prevents the influx of cations, primarily Ca2+ and Na+, that is normally triggered by ATP binding.
Signaling Pathway
The binding of ATP to P2X3 and P2X2/3 receptors on the presynaptic terminals of DRG neurons leads to membrane depolarization and the propagation of a nociceptive signal. In inflammatory conditions, mediators such as Tumor Necrosis Factor-alpha (TNF-α) can sensitize these neurons, enhancing their excitability.[11][12] This sensitization is thought to involve the p38 MAPK pathway.[13][14] A-317491 acts as a competitive antagonist, binding to the ATP binding site and preventing this cascade of events.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving A-317491 in DRG neurons.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ATP-gated currents from individual DRG neurons and assess the inhibitory effect of A-317491.[1][15][16]
Methodology:
-
DRG Neuron Culture:
-
Isolate DRGs from adult rats or mice.
-
Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).
-
Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture overnight.
-
-
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.
-
-
Recording Procedure:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron using a borosilicate glass pipette filled with the internal solution.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply the P2X3/P2X2/3 agonist (e.g., α,β-meATP) via a rapid perfusion system to evoke an inward current.
-
Co-apply A-317491 at varying concentrations with the agonist to determine its inhibitory effect and calculate the IC50.
-
Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in a population of DRG neurons in response to P2X receptor activation and its blockade by A-317491.[17][18][19][20]
Methodology:
-
DRG Neuron Culture: Prepare cultured DRG neurons as described in the electrophysiology protocol.
-
Calcium Indicator Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging Procedure:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence reading.
-
Apply the P2X agonist to induce an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Pre-incubate the neurons with A-317491 for a defined period before applying the agonist to assess the inhibitory effect on the calcium response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Quantify the peak calcium response in the presence and absence of A-317491 to determine the extent of inhibition.
-
References
- 1. pnas.org [pnas.org]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X receptor-mediated ionic currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of cultured dorsal root ganglion neuron P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Inflammation Sensitizes P2X Receptor-Mediated Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model [frontiersin.org]
- 12. TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of p38 mitogen-activated protein kinase in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological alterations driving pain-associated spontaneous activity in human sensory neuron somata parallel alterations described in spontaneously active rodent nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SPARC Portal [sparc.science]
- 20. "Calcium Imaging of Parvalbumin Neurons in the Dorsal Root Ganglia" by Marie C. Walters, Martha Sonner et al. [corescholar.libraries.wright.edu]
A-317491 Sodium Salt Hydrate: A Technical Guide for Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly expressed on primary afferent neurons and play a crucial role in nociceptive signaling.[4][5] Consequently, A-317491 has emerged as a valuable pharmacological tool for investigating the contribution of P2X3 and P2X2/3 receptors to chronic pain states, particularly those of inflammatory and neuropathic origin.[1][2] This technical guide provides an in-depth overview of A-317491, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in preclinical chronic pain studies.
Mechanism of Action
A-317491 acts as a competitive antagonist at P2X3 and heteromeric P2X2/3 receptors, blocking the influx of cations, including Ca2+, that is triggered by ATP binding.[1][3] This action effectively inhibits the depolarization of nociceptive neurons, thereby reducing the transmission of pain signals.[4] Studies have demonstrated that A-317491 is highly selective for P2X3-containing receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for A-317491 from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Affinity and Potency
| Receptor Subtype | Species | Assay | Value | Reference |
| P2X3 | Human | Ki | 22 nM | [1] |
| P2X3 | Rat | Ki | 22 nM | [1] |
| P2X2/3 | Human | Ki | 9 nM | [6] |
| P2X2/3 | Rat | Ki | 92 nM | [1] |
| Native P2X3/P2X2/3 | Rat DRG Neurons | IC50 | 15 nM | [6] |
| Other P2 Receptors | - | IC50 | >10 µM | [1][2] |
Table 2: In Vivo Efficacy in Rat Models of Chronic Pain
| Pain Model | Pain Modality | Route of Administration | ED50 | Reference |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | [1][2] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intrathecal (i.t.) | 30 nmol | [7] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraplantar (i.pl.) | 300 nmol | [7] |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 15 µmol/kg | [1][2] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Subcutaneous (s.c.) | 10 µmol/kg | [1][2] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Intrathecal (i.t.) | 10 nmol | [7] |
| L5/L6 Nerve Ligation | Mechanical Allodynia | Intrathecal (i.t.) | 10 nmol | [7] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Subcutaneous (s.c.) | ~80% | [1] |
| Plasma Half-life (t1/2) | Intravenous (i.v.) | 7.38 h | [3] |
| Clearance | Intravenous (i.v.) | 1.83 L/h/kg | [3] |
| Volume of Distribution | Intravenous (i.v.) | 0.17 L/kg | [3] |
| Brain-to-Plasma Ratio (1h post 10 mg/kg s.c.) | Subcutaneous (s.c.) | Limited CNS penetration | [3] |
Experimental Protocols
Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
Objective: To induce a persistent inflammatory state in the rodent hind paw, leading to thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Tuberculin syringes with 27-30 gauge needles
-
Male Sprague-Dawley rats (150-200 g)
Procedure:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.
-
Under brief isoflurane (B1672236) anesthesia, inject 100-150 µL of CFA into the plantar surface of the rat's left hind paw.[8][9]
-
The contralateral (right) paw can be injected with an equal volume of sterile saline to serve as a control.
-
Allow the animals to recover in their home cages.
-
Behavioral testing for thermal hyperalgesia and mechanical allodynia is typically performed 24 hours to several days post-CFA injection.[10]
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
Objective: To create a peripheral nerve injury that results in the development of thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[11][12]
-
Proximal to the nerve's trifurcation, place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[13]
-
The ligatures should be tightened until a slight constriction of the nerve is observed, but without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 3-7 days before commencing behavioral testing.[11][12]
Behavioral Assessment
Mechanical Allodynia: Von Frey Test
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place the rats in individual transparent boxes on an elevated wire mesh floor and allow them to acclimate for at least 15-30 minutes.[14]
-
Using a set of calibrated von Frey filaments or an electronic von Frey apparatus, apply the filament to the plantar surface of the hind paw with increasing force.[14][15]
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.[14]
Thermal Hyperalgesia: Hargreaves Test
Objective: To measure the paw withdrawal latency in response to a thermal stimulus.
Procedure:
-
Place the rats in individual transparent boxes on a glass plate and allow them to acclimate.[16][17]
-
A movable radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.[16][17]
-
Activate the heat source and record the time it takes for the rat to withdraw its paw.[16]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[17]
Drug Administration
Subcutaneous (s.c.) Administration:
-
Dissolve A-317491 sodium salt hydrate in a suitable vehicle (e.g., sterile saline).
-
Inject the desired volume under the loose skin of the rat's back.
Intrathecal (i.t.) Administration:
-
For acute injections, a direct lumbar puncture between the L5 and L6 vertebrae can be performed in anesthetized rats.
-
For chronic studies, an indwelling intrathecal catheter can be implanted.[18]
-
A-317491 is typically dissolved in a small volume (e.g., 10 µL) of artificial cerebrospinal fluid or sterile saline for injection.
Intraplantar (i.pl.) Administration:
-
Dissolve A-317491 in a small volume (e.g., 25-50 µL) of sterile saline.
-
Inject directly into the plantar surface of the hind paw.
Visualizations
Caption: P2X3 Receptor Signaling Pathway in Nociception.
Caption: Experimental Workflow for A-317491 in Chronic Pain Models.
References
- 1. pnas.org [pnas.org]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X3 receptors and peripheral pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 9. journals.iium.edu.my [journals.iium.edu.my]
- 10. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mmpc.org [mmpc.org]
- 18. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for A-317491 Sodium Salt Hydrate in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, which are key mediators in nociceptive signaling.[1][2] This document provides detailed application notes and experimental protocols for the in vivo use of A-317491 in preclinical models of chronic inflammatory and neuropathic pain. The protocols outlined herein are based on established rodent models and provide guidance on dosing, administration, and behavioral assessment. Additionally, quantitative data on the efficacy, pharmacokinetics, and receptor binding affinity of A-317491 are presented in tabular format for ease of reference. Visual diagrams of the relevant signaling pathway and a general experimental workflow are also included to aid in experimental design and interpretation.
Mechanism of Action
A-317491 exerts its analgesic effects by blocking the activation of P2X3 and P2X2/3 receptors.[1] These receptors are ligand-gated ion channels that are predominantly expressed on sensory afferent nerves.[1][3] In response to tissue damage or inflammation, adenosine (B11128) triphosphate (ATP) is released into the extracellular space and binds to these receptors, leading to an influx of cations, including Ca2+ and Na+.[4] This influx depolarizes the neuron, initiating an action potential that transmits the pain signal to the central nervous system. A-317491 competitively antagonizes ATP binding, thereby preventing channel opening and subsequent neuronal activation.[5] The compound is highly selective for P2X3 and P2X2/3 receptors, with significantly less activity at other P2X receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.[1][2]
Signaling Pathway
Caption: P2X3/P2X2/3 receptor signaling pathway in nociceptive neurons and the inhibitory action of A-317491.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of A-317491
| Receptor | Species | Assay | Parameter | Value (nM) | Reference(s) |
| P2X3 | Human | Calcium Flux | Ki | 22 | [1] |
| P2X3 | Rat | Calcium Flux | Ki | 22 | [1] |
| P2X2/3 | Human | Calcium Flux | Ki | 9 | [6] |
| P2X2/3 | Rat | Calcium Flux | Ki | 92 | [1] |
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC50 | 15 | [7] |
Table 2: In Vivo Efficacy of A-317491 in Rat Pain Models
| Pain Model | Behavioral Test | Route of Administration | ED50 | Reference(s) |
| Chronic Inflammatory (CFA) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 30 µmol/kg | [1][2] |
| Chronic Inflammatory (CFA) | Thermal Hyperalgesia | Intrathecal (i.t.) | 30 nmol | [8][9] |
| Chronic Inflammatory (CFA) | Thermal Hyperalgesia | Intraplantar (i.pl.) | 300 nmol | [8][9] |
| Neuropathic (CCI) | Mechanical Allodynia | Subcutaneous (s.c.) | 10 µmol/kg | [10] |
| Neuropathic (CCI) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 15 µmol/kg | [10] |
| Neuropathic (CCI & L5/L6 Ligation) | Mechanical Allodynia | Intrathecal (i.t.) | 10 nmol | [8][9] |
Table 3: Pharmacokinetic Parameters of A-317491 in Rats
| Parameter | Route of Administration | Dose | Value | Reference(s) |
| Bioavailability | Subcutaneous (s.c.) | 10 µmol/kg | ~80% | [6] |
| Plasma Half-life (t1/2) | Subcutaneous (s.c.) | 10 µmol/kg | 11 hours | [6] |
| Plasma Protein Binding | - | - | >99% | [6] |
| Brain-to-Plasma Ratio (1h post-dose) | Subcutaneous (s.c.) | 10 mg/kg | Limited CNS Penetration | [10] |
Safety and Toxicology
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for in vivo pain studies using A-317491.
Protocol 1: Chronic Inflammatory Pain Model (Complete Freund's Adjuvant)
Objective: To assess the efficacy of A-317491 in reducing thermal hyperalgesia and mechanical allodynia in a rat model of chronic inflammatory pain.
Materials:
-
A-317491 sodium salt hydrate
-
Vehicle (e.g., sterile saline or phosphate-buffered saline - Note: The specific vehicle for A-317491 is not consistently reported; researchers should perform solubility and vehicle control studies).
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane anesthesia
-
Tuberculin syringes with 27-30 gauge needles
-
Behavioral testing equipment (e.g., Hargreaves apparatus for thermal hyperalgesia, von Frey filaments for mechanical allodynia)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 3-5 days prior to experimentation to allow for acclimatization.
-
Baseline Behavioral Testing: Measure baseline paw withdrawal latency to a thermal stimulus and/or paw withdrawal threshold to mechanical stimuli for both hind paws.
-
Induction of Inflammation:
-
Anesthetize the rat with isoflurane.
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Allow the animal to recover from anesthesia in its home cage.
-
-
Pain Development: Inflammation and pain hypersensitivity typically develop within 24 hours and persist for several weeks.
-
Drug Administration:
-
Prepare a stock solution of A-317491 in the chosen vehicle. Perform serial dilutions to achieve the desired final concentrations.
-
Administer A-317491 or vehicle via the desired route (e.g., subcutaneous injection in the dorsal neck region). Doses can range from 3 to 100 µmol/kg for systemic administration.[10]
-
-
Post-Treatment Behavioral Testing:
-
At specified time points after drug administration (e.g., 1, 3, and 5 hours), re-assess thermal hyperalgesia and/or mechanical allodynia in both the ipsilateral (CFA-injected) and contralateral paws.
-
-
Data Analysis:
-
Calculate the paw withdrawal latency (in seconds) or paw withdrawal threshold (in grams).
-
Data can be expressed as a percentage of the maximum possible effect (%MPE) or as a reversal of hyperalgesia.
-
Compare the responses between the A-317491-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Neuropathic Pain Model (Chronic Constriction Injury)
Objective: To evaluate the efficacy of A-317491 in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
This compound
-
Vehicle (as described in Protocol 1)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane anesthesia
-
Surgical instruments for nerve ligation
-
4-0 or 5-0 chromic gut or silk sutures
-
Behavioral testing equipment (as described in Protocol 1)
Procedure:
-
Animal Acclimatization and Baseline Testing: As described in Protocol 1.
-
Surgical Procedure (Chronic Constriction Injury - CCI):
-
Anesthetize the rat with isoflurane.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Carefully dissect the nerve free from surrounding connective tissue.
-
Loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, perform the same procedure but do not place the ligatures.
-
-
Post-Operative Care: Monitor the animals for signs of distress and provide appropriate post-operative care as per institutional guidelines.
-
Pain Development: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over 7-14 days.
-
Drug Administration: As described in Protocol 1. Doses for neuropathic pain models are typically in the range of 10-15 µmol/kg s.c.[10]
-
Post-Treatment Behavioral Testing: As described in Protocol 1, performed at the peak of pain development (e.g., 14 days post-surgery).
-
Data Analysis: As described in Protocol 1.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in chronic pain states. The protocols provided offer a framework for conducting in vivo efficacy studies in established models of inflammatory and neuropathic pain. Researchers should carefully consider the choice of vehicle, dosing regimen, and appropriate behavioral endpoints to ensure robust and reproducible results. The presented data on the compound's potency and pharmacokinetics should aid in the design of these experiments. As with all in vivo research, all procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X3 receptors contribute to muscle pain induced by static contraction by a mechanism dependent on neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Subcutaneous Administration of A-317491 Sodium Salt Hydrate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of A-317491 sodium salt hydrate (B1144303) in rats, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP) and are highly localized on sensory afferent nerves, playing a key role in nociception.[1][3] A-317491 blocks these receptors, thereby reducing the sensation of pain, particularly in chronic inflammatory and neuropathic pain models.[1] It has been demonstrated to be effective in reversing thermal hyperalgesia and mechanical allodynia in rat models of chronic pain.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for A-317491 from in vitro and in vivo studies in rats.
Table 1: In Vitro Receptor Affinity and Potency of A-317491
| Receptor Target | Species | Assay | Parameter | Value (nM) |
| P2X3 | Rat | Calcium Flux | Ki | 22 |
| P2X2/3 | Rat | Calcium Flux | Ki | 92 |
| P2X3 | Human | Calcium Flux | Ki | 22 |
| P2X2/3 | Human | Calcium Flux | Ki | 9 |
| Native P2X3 | Rat (DRG Neurons) | Electrophysiology | IC50 | 15 |
Table 2: In Vivo Efficacy (ED50) of Subcutaneous A-317491 in Rat Pain Models
| Pain Model | Endpoint | ED50 (µmol/kg, s.c.) |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Thermal Hyperalgesia | 30 |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Thermal Hyperalgesia | 10-15 |
| Chronic Constriction Injury (CCI) Neuropathic Pain | Mechanical Allodynia | 10-15 |
Data sourced from[1].
Table 3: Pharmacokinetic Parameters of A-317491 in Rats
| Administration Route | Dose (mg/kg) | Parameter | Value |
| Intravenous | 3-30 | Plasma Half-Life (t1/2) | 7.38 h |
| Intravenous | 3-30 | Clearance Rate | 1.83 L/h/kg |
| Intravenous | 3-30 | Volume of Distribution (Vd) | 0.17 L/kg |
| Subcutaneous | 10 | Brain-to-Plasma Ratio (1h post-dose) | Limited CNS Penetration |
Data sourced from[2][4]. Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for subcutaneous administration are not fully available in the reviewed literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of A-317491 and a typical experimental workflow for its subcutaneous administration in rat pain models.
Caption: Mechanism of A-317491 action on sensory neurons.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Preparation of A-317491 Sodium Salt Hydrate for Subcutaneous Administration
-
Reconstitution: Due to its low water solubility, this compound should be dissolved in a suitable vehicle. While the specific vehicle used in the primary studies is not detailed, a common approach for subcutaneous administration of similar compounds is to use a vehicle such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum to avoid irritation.
-
Concentration: Prepare stock solutions and dilute them to the final desired concentrations for injection based on the required dose in mg/kg and the average weight of the rats. Doses in the range of 3 to 30 mg/kg have been documented.[4]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2] For daily use, solutions may be kept at 4°C for a limited time, but stability under these conditions should be verified.
Protocol for Subcutaneous Injection in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animals: Male Sprague-Dawley rats are commonly used for these studies.[3]
-
Materials:
-
Sterile syringes (1 mL or appropriate volume)
-
A-317491 solution at the desired concentration
-
70% ethanol (B145695) for disinfection (optional for subcutaneous injections)[7]
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Restraint: Gently restrain the rat. This can be done manually by grasping the loose skin over the shoulders ("scruffing") or by using a commercial restraint device.[5][6] For rats, a two-person technique may be beneficial, with one person restraining the animal and the other performing the injection.[5]
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.[5][6]
-
Injection Technique:
-
Create a "tent" of skin at the injection site by gently lifting the skin with the thumb and forefinger of your non-dominant hand.[8]
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body surface.[5][8] Be careful not to pass the needle through the other side of the skin fold.
-
Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site with a fresh needle.[5][7]
-
If no blood is aspirated, slowly inject the solution. A small bleb or lump may form under the skin, which is normal.[8]
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.[8]
-
-
Post-Injection Monitoring: Observe the animal for any adverse reactions at the injection site, such as excessive swelling, redness, or signs of distress.
-
In Vivo Pain Models and Efficacy Testing
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Induce inflammation by injecting CFA into the plantar surface of one of the rat's hind paws.
-
Allow several days for the inflammatory response and associated hyperalgesia to develop.
-
Measure baseline thermal or mechanical nociceptive thresholds.
-
Administer A-317491 subcutaneously at various doses.
-
Re-evaluate nociceptive thresholds at specific time points post-administration (e.g., 1, 3, and 5 hours) to determine the compound's effect.[4]
-
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
-
Surgically induce a nerve injury, typically to the sciatic nerve.
-
Allow for the development of neuropathic pain symptoms like allodynia and hyperalgesia over several days to weeks.
-
Follow the same procedure for baseline testing, drug administration, and post-dose testing as described for the CFA model.
-
These protocols provide a framework for the subcutaneous administration of A-317491 in rats for preclinical pain research. All experimental procedures should be conducted in accordance with approved animal welfare guidelines.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. queensu.ca [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for A-317491 Sodium Salt Hydrate in Intrathecal Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 sodium salt hydrate (B1144303) is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), are predominantly expressed on small-diameter primary afferent neurons (C- and Aδ-fibers) involved in nociceptive signaling.[2][4] In pathological pain states, such as inflammation and nerve injury, increased extracellular ATP levels activate P2X3 and P2X2/3 receptors on sensory nerve terminals, contributing to peripheral and central sensitization.[2][5] Intrathecal administration of A-317491 allows for the direct targeting of these receptors at the level of the spinal cord, offering a powerful tool to investigate the role of purinergic signaling in pain transmission and to evaluate the therapeutic potential of P2X3/P2X2/3 receptor antagonism.[6][7]
These application notes provide a comprehensive overview of the use of A-317491 in preclinical intrathecal pain models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of intrathecally administered A-317491 in rodent models of inflammatory and neuropathic pain.
Table 1: Efficacy of Intrathecal A-317491 in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Parameter | Species | Endpoint | Effective Dose (ED₅₀) | Reference |
| Antinociception | Rat | Thermal Hyperalgesia | 30 nmol | [6][7] |
Table 2: Efficacy of Intrathecal A-317491 in Neuropathic Pain Models
| Pain Model | Species | Endpoint | Effective Dose (ED₅₀) | Reference |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 10 nmol | [6][7] |
| L5-L6 Nerve Ligation | Rat | Mechanical Allodynia | 10 nmol | [6][7] |
Signaling Pathway
The binding of ATP to P2X3 and P2X2/3 receptors on the central terminals of primary afferent neurons in the spinal cord dorsal horn leads to the opening of a non-selective cation channel. The subsequent influx of Na⁺ and Ca²⁺ results in membrane depolarization and the potentiation of glutamate (B1630785) release, contributing to central sensitization and the amplification of pain signals.[2][5] A-317491 competitively blocks this interaction, thereby inhibiting the downstream signaling cascade.[8]
Experimental Protocols
Animal Model: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
This model is used to induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
27-gauge needle and 1 mL syringe
-
Isoflurane anesthesia
Procedure:
-
Anesthetize the rat using isoflurane.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Allow the animal to recover in its home cage.
-
Inflammation and pain behaviors typically develop within 24 hours and persist for several days to weeks.
Intrathecal Catheter Implantation
This surgical procedure allows for direct and repeated administration of A-317491 to the spinal cord.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Polyethylene tubing (PE-10)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic frame (optional)
Procedure:
-
Anesthetize the rat and shave the surgical area over the cisterna magna or lumbar region.
-
Make a midline incision to expose the musculature.
-
For lumbar puncture, carefully insert a PE-10 catheter between the L4 and L5 vertebrae into the intrathecal space. A tail flick response confirms correct placement.
-
Gently advance the catheter rostrally by approximately 8 cm to reach the lumbar enlargement.
-
Suture the catheter to the musculature to secure it in place.
-
Externalize the other end of the catheter at the back of the neck and seal it.
-
Allow the animal to recover for 5-7 days before drug administration. Verify catheter patency and placement with a small dose of lidocaine, which should induce transient hind limb paralysis.
Intrathecal Administration of A-317491 Sodium Salt Hydrate
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
Procedure:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration.
-
Gently restrain the rat and connect a Hamilton syringe filled with the A-317491 solution to the externalized end of the intrathecal catheter.
-
Infuse the desired volume (typically 10 µL) slowly over 30-60 seconds.
-
Follow with a 10 µL flush of sterile saline or aCSF to ensure complete delivery of the drug to the intrathecal space.
Behavioral Testing
Materials:
-
Plantar test apparatus
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time it takes for the rat to withdraw its paw from the heat stimulus (paw withdrawal latency).
-
A shorter paw withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Assess paw withdrawal latency at baseline (before CFA and drug administration) and at various time points after A-317491 administration.
Materials:
-
Set of calibrated von Frey filaments
Procedure:
-
Place the rat on an elevated mesh platform and allow it to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. A lower threshold in the affected paw indicates mechanical allodynia.
-
Assess the paw withdrawal threshold at baseline and at various time points after A-317491 administration.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of intrathecal A-317491 in a rat model of inflammatory pain.
Logical Relationships
The effective use of A-317491 in pain research relies on a logical progression of experimental design, execution, and data interpretation.
References
- 1. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - ProQuest [proquest.com]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X3 receptors and peripheral pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: A-317491 Sodium Salt Hydrate in the CFA-Induced Hyperalgesia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-317491 sodium salt hydrate (B1144303), a potent and selective P2X3 and P2X2/3 receptor antagonist, in the widely utilized Complete Freund's Adjuvant (CFA)-induced inflammatory hyperalgesia model. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Inflammatory pain is a major clinical challenge, and the CFA-induced hyperalgesia model in rodents is a robust and well-characterized tool for studying the mechanisms of persistent inflammatory pain and for evaluating the efficacy of novel analgesic compounds.[1][2] Complete Freund's Adjuvant, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a localized and prolonged inflammatory response characterized by thermal hyperalgesia, mechanical allodynia, and paw swelling.[1][3][4]
A-317491 is a non-nucleotide antagonist with high affinity and selectivity for P2X3 and P2X2/3 receptors.[5][6] These ATP-gated ion channels are predominantly expressed on nociceptive sensory neurons and are implicated in the transmission of pain signals.[7][8][9] In the context of inflammation, damaged or stressed cells release ATP, which then activates P2X3 and P2X2/3 receptors on primary afferent neurons, contributing to the sensitization of these neurons and the resulting hyperalgesia.[7][8] A-317491 has been shown to effectively reverse CFA-induced hyperalgesia, highlighting the therapeutic potential of targeting the P2X3 pathway in inflammatory pain conditions.[5][10][11]
Data Presentation
A-317491 Receptor Binding Affinity and Potency
| Receptor/Channel | Species | Assay | Value | Reference |
| hP2X3 | Human | Ki | 22 nM | [6] |
| rP2X3 | Rat | Ki | 22 nM | [6] |
| hP2X2/3 | Human | Ki | 9 nM | [6] |
| rP2X2/3 | Rat | Ki | 92 nM | [6] |
| Other P2 Receptors | - | IC50 | >10 µM | [5][6] |
| Other Receptors/Channels | - | IC50 | >10 µM | [5][6] |
| Native P2X3/P2X2/3 | Rat DRG Neurons | IC50 | 15 nM | [6] |
Efficacy of A-317491 in the Rat CFA-Induced Hyperalgesia Model
| Administration Route | Endpoint | ED50 | Maximum Reversal | Time to Max Effect | Reference |
| Subcutaneous (s.c.) | Mechanical Hyperalgesia | - | 72% at 10 mg/kg | 3 hours | [10] |
| Subcutaneous (s.c.) | Thermal Hyperalgesia | 30 µmol/kg | - | - | [5] |
| Intrathecal (i.t.) | Thermal Hyperalgesia | 30 nmol | - | - | [12] |
| Intraplantar (i.pl.) | Thermal Hyperalgesia | 300 nmol | - | - | [12] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of A-317491 in the context of CFA-induced inflammatory pain.
Caption: A-317491 blocks ATP-mediated activation of P2X3/P2X2/3 receptors on nociceptive neurons.
Experimental Protocols
CFA-Induced Inflammatory Hyperalgesia Model
This protocol describes the induction of persistent inflammatory pain in rodents using Complete Freund's Adjuvant.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
Tuberculin syringes with 27-30 gauge needles
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Appropriate animal handling and restraint devices
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility and testing environment for at least 3-5 days prior to the start of the experiment.
-
Baseline Measurements: Before CFA injection, measure baseline responses to mechanical and thermal stimuli for both hind paws. (See protocols for behavioral testing below).
-
CFA Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Injection:
-
Briefly restrain the animal.
-
Inject 50-150 µL of CFA into the plantar surface of one hind paw. The contralateral paw can be injected with an equal volume of sterile saline to serve as a control.[3]
-
Ensure the injection is subcutaneous and not into the deeper muscle tissue.
-
-
Post-Injection Monitoring: Monitor the animals for signs of distress and the development of inflammation (redness, swelling) in the injected paw. Hyperalgesia typically develops within a few hours and persists for several days to weeks.[1][4]
Behavioral Testing for Hyperalgesia
1. Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Habituation: Place the animal in the testing chamber on the elevated mesh platform and allow it to acclimate for 15-30 minutes.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and increasing in force until a withdrawal response is observed.
-
Threshold Determination: The paw withdrawal threshold is defined as the lowest force of von Frey filament that elicits a brisk paw withdrawal, shaking, or licking of the paw. The "up-down" method of Dixon is a commonly used and efficient way to determine the 50% withdrawal threshold.
2. Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[13]
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Glass platform
-
Testing chambers
Procedure:
-
Habituation: Place the animal in the testing chamber on the glass platform and allow it to acclimate for 15-30 minutes.
-
Stimulation: Position the radiant heat source under the plantar surface of the hind paw and activate the stimulus. A timer will automatically start.
-
Latency Measurement: The timer stops when the animal withdraws its paw. This latency is recorded. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13]
-
Averaging: Repeat the measurement 2-3 times with a minimum interval of 5 minutes between stimuli and calculate the average withdrawal latency.
Administration of A-317491 Sodium Salt Hydrate
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline, or a specific formulation as per the manufacturer's instructions)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Administer the compound via the desired route (e.g., subcutaneous, intrathecal, or intraplantar) at the appropriate time point relative to behavioral testing. For reversal studies, A-317491 is typically administered after the establishment of hyperalgesia.
-
Dose-Response and Time-Course: To characterize the effects of A-317491, conduct dose-response studies and measure behavioral responses at multiple time points after drug administration.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of A-317491 in the CFA-induced hyperalgesia model.
Caption: Workflow for evaluating A-317491 in the CFA-induced hyperalgesia model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in inflammatory pain. The CFA-induced hyperalgesia model provides a reliable and clinically relevant platform for assessing the analgesic potential of compounds targeting this pathway. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals working in the field of pain research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. criver.com [criver.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
- 12. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: A-317491 Sodium Salt Hydrate in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, represents a significant challenge in clinical practice. The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model that mimics the symptoms of neuropathic pain in humans, such as mechanical allodynia and thermal hyperalgesia. A-317491 sodium salt hydrate (B1144303) is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, which are key players in pain signaling.[1][2][3] This document provides detailed application notes and protocols for the use of A-317491 sodium salt hydrate in the CCI model, intended for researchers and professionals in drug development.
A-317491 effectively mitigates pain-related behaviors in the CCI model by blocking ATP-gated ion channels P2X3 and P2X2/3, which are predominantly expressed on sensory afferent nerves.[1][3][4] Nerve injury, as induced in the CCI model, can lead to an upregulation of these receptors, enhancing their role in pain transmission.[4]
Mechanism of Action
This compound functions as a selective antagonist at P2X3 and P2X2/3 receptors.[1][2] In the context of neuropathic pain, peripheral nerve injury leads to the release of adenosine (B11128) triphosphate (ATP) from damaged cells. This ATP then binds to P2X3 and P2X2/3 receptors on nociceptive sensory neurons. This binding opens cation channels, leading to membrane depolarization and the initiation of a pain signal that is transmitted to the central nervous system. A-317491 competitively blocks this ATP binding, thereby inhibiting the downstream signaling cascade and reducing the sensation of pain.[1][5][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of A-317491 in the rat CCI model.
Table 1: Efficacy of Subcutaneous A-317491 in the CCI Model [1][4]
| Behavioral Assay | ED₅₀ (µmol/kg, s.c.) | Efficacy |
| Mechanical Allodynia | 10 | Fully effective |
| Thermal Hyperalgesia | 15 | Fully effective |
Table 2: Efficacy of Intrathecal A-317491 in the CCI Model [7][8]
| Behavioral Assay | ED₅₀ (nmol, i.t.) | Efficacy |
| Mechanical Allodynia | 10 | Attenuated |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Model
This protocol describes the induction of neuropathic pain in rats using the CCI model, a widely accepted method for studying peripheral nerve injury.[9][10][11][12]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures[9]
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Shave and sterilize the skin over the lateral aspect of the mid-thigh of the chosen hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between each.[9]
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve, visible under a dissecting microscope. A brief twitch of the surrounding muscle upon ligation is a common indicator of appropriate tightness.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animal to recover on a heating pad until ambulatory. Post-operative monitoring for signs of distress or infection is crucial.
-
Behavioral testing can typically commence 7-10 days post-surgery, allowing for the development of stable pain hypersensitivity.[13]
Behavioral Assays
1. Mechanical Allodynia (von Frey Test)
This assay measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Set of von Frey filaments with calibrated bending forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the rat in a testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
2. Thermal Hyperalgesia (Plantar Test)
This assay measures the latency to withdraw from a thermal stimulus.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Elevated glass platform
-
Testing chambers
Procedure:
-
Place the rat in a testing chamber on the glass platform and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw ipsilateral to the nerve injury.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Preparation and Administration of this compound
Preparation:
-
This compound can be dissolved in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS).
-
Prepare fresh solutions on the day of the experiment.
-
The concentration of the solution should be adjusted based on the desired dose and the route of administration.
Administration:
-
Subcutaneous (s.c.): Inject the desired volume of the drug solution under the loose skin of the rat's back.
-
Intrathecal (i.t.): This route requires a more specialized procedure, typically involving a lumbar puncture between the L5 and L6 vertebrae. This should only be performed by trained personnel to ensure accurate delivery to the cerebrospinal fluid.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in neuropathic pain. The Chronic Constriction Injury model provides a robust and reliable platform for evaluating the antinociceptive effects of this compound. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals aiming to explore the therapeutic potential of P2X3 and P2X2/3 receptor antagonists in the management of neuropathic pain.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | P2X3 and P2X2/3 receptor 拮抗剂 | this compound供应商 AdooQ® [adooq.cn]
- 7. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-317491 Sodium Salt Hydrate in the L5/L6 Spinal Nerve Ligation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, presents a significant challenge in clinical management. The L5/L6 spinal nerve ligation (SNL) model in rats is a widely utilized and robust preclinical model that mimics many features of human neuropathic pain, including mechanical allodynia.[1][2] A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[3][4] These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), which is released in response to tissue damage and inflammation.[5][6] P2X3 and P2X2/3 receptors are predominantly expressed on nociceptive sensory neurons, making them a key target for the development of novel analgesics.[5][6] A-317491 has demonstrated significant efficacy in reducing chronic inflammatory and neuropathic pain in preclinical models.[3][4]
These application notes provide detailed protocols for utilizing the L5/L6 spinal nerve ligation model to evaluate the anti-allodynic effects of A-317491 sodium salt hydrate.
Data Presentation
Table 1: In Vitro Potency of A-317491
| Receptor | Species | Assay | Potency (Ki, nM) |
| P2X3 | Human | Calcium Flux | 22 |
| P2X3 | Rat | Calcium Flux | 22 |
| P2X2/3 | Human | Calcium Flux | 9 |
| P2X2/3 | Rat | Calcium Flux | 92 |
Data compiled from Jarvis et al. (2002).[3]
Table 2: In Vivo Efficacy of A-317491 in Neuropathic Pain Models
| Pain Model | Administration Route | Behavioral Endpoint | Efficacy (ED50) |
| Chronic Constriction Injury | Subcutaneous | Mechanical Allodynia | 10-15 µmol/kg |
| Chronic Constriction Injury | Subcutaneous | Thermal Hyperalgesia | 10-15 µmol/kg |
| L5/L6 Spinal Nerve Ligation | Intrathecal | Mechanical Allodynia | 10 nmol |
Data compiled from Jarvis et al. (2002) and McGaraughty et al. (2003).[2][3]
Table 3: Effect of Intrathecal A-317491 on Mechanical Allodynia in the L5/L6 Spinal Nerve Ligation Model
| Treatment | Dose (nmol) | Paw Withdrawal Threshold (g) |
| Vehicle | - | < 4 g |
| A-317491 | 10 | Significantly higher than vehicle |
| A-317491 | 30 | Significantly higher than vehicle |
Data from McGaraughty et al. (2003).[2] In this study, vehicle-treated animals with L5/L6 nerve ligation exhibited a paw withdrawal threshold of less than 4g. Intrathecal administration of A-317491 at 10 and 30 nmol resulted in a statistically significant (P<0.01) increase in the paw withdrawal threshold, indicating a reduction in mechanical allodynia.[2]
Experimental Protocols
Protocol 1: L5/L6 Spinal Nerve Ligation Surgery in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Post-operative analgesics (e.g., buprenorphine)
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution.
-
Place the rat in a prone position on a heating pad to maintain body temperature throughout the surgery.
-
-
Surgical Exposure:
-
Make a midline dorsal skin incision from approximately L4 to S2.
-
Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 vertebrae.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
-
Nerve Ligation:
-
Gently isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture. Ensure the ligation is secure.
-
-
Closure and Post-operative Care:
-
Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery until it is ambulatory. House animals individually with easy access to food and water.
-
Allow at least 7 days for the neuropathic pain phenotype to develop before behavioral testing.
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Vortex mixer
-
Syringes and needles for administration (subcutaneous or intrathecal)
Preparation of Dosing Solution:
-
This compound is soluble in aqueous solutions.
-
For subcutaneous administration, dissolve the required amount of A-317491 in sterile saline to achieve the desired concentration.
-
For intrathecal administration, prepare a more concentrated stock solution and dilute it to the final desired concentration in sterile saline or artificial cerebrospinal fluid.
-
Vortex the solution until the compound is fully dissolved.
Administration:
-
Subcutaneous (s.c.) Injection: Administer the prepared solution under the loose skin of the dorsal region.
-
Intrathecal (i.t.) Injection: This requires a specialized procedure, typically involving a lumbar puncture or a pre-implanted catheter. Administer a small volume (e.g., 10 µL) of the dosing solution directly into the subarachnoid space at the lumbar level.
Protocol 3: Assessment of Mechanical Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation:
-
Place the rats in individual testing chambers on the elevated wire mesh platform.
-
Allow the animals to acclimate to the testing environment for at least 15-30 minutes before starting the experiment.
-
-
Application of Filaments:
-
Starting with a filament of low force, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Assessment of Response:
-
A positive response is recorded if the animal exhibits a sharp withdrawal of the paw, flinching, or licking of the paw.
-
The absence of a response within the application time is considered a negative result.
-
-
Determination of Paw Withdrawal Threshold (PWT):
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.
-
If there is no response to a filament, the next filament with a higher force is applied.
-
If a positive response is observed, the next filament with a lower force is applied.
-
The pattern of responses is used to calculate the 50% PWT using a specific formula or a statistical software package.
-
Mandatory Visualizations
Caption: Experimental workflow for the L5/L6 spinal nerve ligation model.
Caption: Signaling pathway of A-317491 in neuropathic pain.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A-317491 Sodium Salt Hydrate for Mechanical Allodynia
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP) and are highly expressed on nociceptive sensory neurons.[1] Their activation plays a significant role in the pathophysiology of chronic inflammatory and neuropathic pain. Consequently, A-317491 has been investigated as a potential therapeutic agent for the amelioration of pain states, including mechanical allodynia, a condition where non-painful stimuli are perceived as painful. These application notes provide a summary of the dose-response relationship of A-317491 in preclinical models of mechanical allodynia and detailed protocols for its use.
Data Presentation: Dose-Response of A-317491 in Rat Models of Mechanical Allodynia
The following table summarizes the effective dose (ED50) of A-317491 in attenuating mechanical allodynia in well-established rat models of neuropathic and inflammatory pain.
| Pain Model | Route of Administration | ED50 | Species | Reference |
| Chronic Constriction Injury (CCI) | Subcutaneous (s.c.) | 10-15 µmol/kg | Rat | [1][3] |
| Chronic Constriction Injury (CCI) | Intrathecal (i.t.) | 10 nmol | Rat | [1][4] |
| L5/L6 Nerve Ligation | Intrathecal (i.t.) | 10 nmol | Rat | [1][4] |
| Freund's Complete Adjuvant (FCA) | Subcutaneous (s.c.) | Dose-dependent reversal at 10 mg/kg | Rat | [5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of P2X3/P2X2/3 Receptor Antagonism in Nociception
Caption: A-317491 blocks ATP binding to P2X3/P2X2/3 receptors on nociceptive neurons.
Experimental Workflow for Assessing A-317491 Efficacy
References
- 1. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 317491 sodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-317491 Sodium Salt Hydrate in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 sodium salt hydrate (B1144303) is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels predominantly expressed in sensory neurons and are implicated in nociception and chronic pain.[2][3] Activation of P2X3 and P2X2/3 receptors by extracellular adenosine (B11128) triphosphate (ATP) leads to a rapid influx of cations, including calcium (Ca²⁺), which serves as a critical second messenger in cellular signaling pathways.[4] Consequently, monitoring the modulation of ATP-induced calcium influx is a robust method for characterizing the potency and efficacy of P2X3 and P2X2/3 receptor antagonists like A-317491.
This document provides a detailed protocol for a calcium imaging assay to determine the inhibitory activity of A-317491 on P2X3 and P2X2/3 receptors expressed in a recombinant cell line. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations upon receptor activation and subsequent inhibition.
Signaling Pathway
The binding of ATP or its stable analog, α,β-methylene ATP (α,β-meATP), to the P2X3 or P2X2/3 receptor triggers the opening of the non-selective cation channel. This allows for the influx of extracellular Ca²⁺ down its electrochemical gradient, leading to a transient increase in intracellular Ca²⁺ concentration. A-317491 acts as a competitive antagonist, binding to the receptor to prevent agonist-mediated channel opening and the subsequent calcium influx.[3]
P2X3 Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the major steps involved in the A-317491 calcium imaging assay.
Calcium Imaging Assay Workflow
Quantitative Data Summary
The inhibitory potency of A-317491 is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki). The following table summarizes reported values for A-317491 against human and rat P2X3 and P2X2/3 receptors.
| Receptor | Species | Parameter | Value (nM) | Reference |
| P2X3 | Human | Ki | 22 | [1] |
| P2X3 | Rat | Ki | 22 | [1] |
| P2X2/3 | Human | Ki | 9 | [1] |
| P2X2/3 | Rat | Ki | 92 | [1] |
| P2X3 | Human | IC₅₀ | 97 | [3] |
| P2X2/3 | Human | IC₅₀ | 169 | [3] |
| P2X2-3 Chimera | Human | pA₂ | 52.1 | [5] |
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing human or rat P2X3 or P2X2/3 receptors.
-
A-317491 Sodium Salt Hydrate: Prepare a stock solution in DMSO and dilute to final concentrations in assay buffer.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP) or ATP. Prepare a stock solution in water and dilute to the final concentration in assay buffer.
-
Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated liquid handling capabilities or a fluorescence microscope.
Methods
1. Cell Plating:
-
Culture the P2X3/P2X2/3-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Include 0.02% Pluronic F-127 to facilitate dye entry into the cells.
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
3. Compound Addition:
-
Prepare serial dilutions of A-317491 in assay buffer at 2x the final desired concentrations.
-
Add 100 µL of the A-317491 dilutions to the corresponding wells of the cell plate. For control wells, add 100 µL of assay buffer (vehicle control).
-
Incubate the plate at room temperature for 15-30 minutes.
4. Agonist Stimulation and Data Acquisition:
-
Prepare the P2X3 agonist (e.g., α,β-meATP) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). A typical concentration for α,β-meATP is 10 µM.[6]
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated liquid handling, add a defined volume of the agonist solution to each well to initiate the calcium influx.
-
Continue recording the fluorescence signal for a sufficient duration to capture the peak response and subsequent decay.
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each A-317491-treated well as a percentage of the response in the vehicle control wells.
-
Plot the normalized response as a function of the A-317491 concentration.
-
Fit the concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value of A-317491.
Conclusion
This application note provides a comprehensive framework for conducting a calcium imaging assay to characterize the inhibitory effects of A-317491 on P2X3 and P2X2/3 receptors. The provided protocol, along with the quantitative data and pathway diagrams, offers a valuable resource for researchers in the fields of pain research and drug discovery. The adaptability of this assay allows for its use in high-throughput screening campaigns to identify novel P2X3 and P2X2/3 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
Application Notes and Protocols for A-317491 Sodium Salt Hydrate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) 5'-triphosphate (ATP) and are predominantly expressed on sensory neurons, playing a crucial role in pain signaling.[1][3][4] The activation of P2X3 and P2X2/3 receptors by ATP leads to the generation of fast excitatory potentials in dorsal root ganglion (DRG) neurons, contributing to the sensation of pain.[1] A-317491 competitively blocks these receptors, making it a valuable tool for studying nociceptive pathways and a potential therapeutic agent for chronic inflammatory and neuropathic pain.[1][4][5]
These application notes provide a comprehensive guide to utilizing A-317491 sodium salt hydrate (B1144303) in patch clamp electrophysiology experiments to characterize its inhibitory effects on P2X3 and P2X2/3 receptor-mediated currents.
Mechanism of Action
A-317491 acts as a competitive antagonist at the ATP binding site of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4][6] X-ray crystallography studies have confirmed that A-317491 binds within the same cavity as ATP, thereby preventing agonist-induced channel activation.[4] This blockade is rapid in onset and reversible.[1] The antagonist shows high selectivity for P2X3-containing receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.[1][2]
Data Presentation
The following table summarizes the quantitative data for A-317491, providing key values for its inhibitory potency on different receptor subtypes.
| Receptor Subtype | Species | Parameter | Value (nM) | Agonist Used | Reference |
| P2X3 | Human | Ki | 22 | α,β-meATP | [2] |
| P2X3 | Rat | Ki | 22 | α,β-meATP | [2] |
| P2X2/3 | Human | Ki | 9 | α,β-meATP | [2] |
| P2X2/3 | Rat | Ki | 92 | α,β-meATP | [1][2] |
| P2X3 | Human | IC50 | 97 | α,β-meATP | [1] |
| P2X3 (in DRG neurons) | Rat | IC50 | 15 | α,β-meATP | [1][2][3] |
| P2X2/3 | Human | IC50 | 169 | α,β-meATP | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: P2X3/P2X2/3 signaling and A-317491 inhibition.
Caption: Experimental workflow for electrophysiological analysis.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of A-317491 on P2X3 and P2X2/3 receptors using whole-cell patch clamp electrophysiology.
Materials and Reagents
-
Cell Lines:
-
Primary cultured rat dorsal root ganglion (DRG) neurons.
-
HEK293 or 1321N1 cells stably expressing human or rat P2X3 or P2X2/3 receptors.[7]
-
-
A-317491 Sodium Salt Hydrate: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to final concentrations in the extracellular solution on the day of the experiment.
-
Agonists: ATP or α,β-methylene ATP (α,β-meATP). Prepare stock solutions in water and dilute to the final working concentration (typically EC50 to EC90) in the extracellular solution.
-
Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular Solution (for DRG neurons) | NaCl | 155 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 12 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~325 mOsm | ||
| Extracellular Solution (for HEK293/1321N1 cells) | NaCl | 147 |
| KCl | 2 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| D-glucose | 13 | |
| pH adjusted to 7.3 with NaOH, Osmolarity ~298 mOsm | ||
| Internal Pipette Solution (K-Aspartate based) | K-Aspartate | 140 |
| NaCl | 20 | |
| EGTA | 10 | |
| HEPES | 5 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.3 with KOH, Osmolarity ~295 mOsm | ||
| Internal Pipette Solution (Cs-Acetate based) | Cs-Acetate | 135 |
| CsCl | 10 | |
| EGTA | 0.5 | |
| HEPES | 10 | |
| pH adjusted to 7.3 with CsOH, Osmolarity ~295 mOsm |
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-10 MΩ when filled with the internal solution.[8]
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Step-by-Step Experimental Procedure
-
Cell Preparation:
-
For primary DRG neurons, dissect ganglia from rats and culture according to standard protocols.
-
For cell lines, plate the cells onto coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 3-10 MΩ.
-
Fill the pipettes with the desired internal solution and ensure no air bubbles are present.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette under visual guidance.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (Gigaohm seal, >1 GΩ) between the pipette tip and the cell membrane.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[8]
-
Allow the cell to stabilize for a few minutes before starting the recordings.
-
-
Drug Application and Data Acquisition:
-
Record baseline currents in the absence of any agonist.
-
Apply the P2X receptor agonist (e.g., α,β-meATP at its EC50 concentration) to elicit a control inward current. Due to the rapid desensitization of P2X3 receptors, a fast perfusion system is recommended.[8][9]
-
To determine the inhibitory effect of A-317491, pre-apply A-317491 for a short period (e.g., 30-60 seconds) before co-applying it with the agonist.
-
Record the peak inward current in the presence of different concentrations of A-317491.
-
Ensure complete washout of the agonist and antagonist between applications by perfusing with the extracellular solution until the current returns to baseline.
-
Data Analysis
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of various concentrations of A-317491.
-
Normalize the current amplitudes in the presence of A-317491 to the control current amplitude.
-
Plot the normalized current as a function of the A-317491 concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for A-317491.
-
If investigating the mechanism of antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of fixed concentrations of A-317491.[1][6]
Troubleshooting
-
Unstable Recordings: Ensure a high-quality gigaohm seal and stable baseline before drug application. Check the quality of the recording solutions and the health of the cells.
-
Rapid Current Desensitization: Use a rapid solution exchange system to accurately measure the peak current, especially for the fast-desensitizing P2X3 receptors.[9]
-
Variability in Drug Effect: Prepare fresh drug dilutions for each experiment. Ensure complete washout between applications to avoid cumulative effects.
-
Low Current Amplitude: Use cells with high receptor expression. Check the agonist concentration and the composition of the recording solutions.
By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. sophion.com [sophion.com]
Application Notes and Protocols for A-317491 Sodium Salt Hydrate in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP) and are predominantly expressed on sensory afferent nerves.[1][2] Activation of P2X3 and P2X2/3 receptors by ATP plays a significant role in the pathophysiology of chronic inflammatory and neuropathic pain.[1][2][4] A-317491 blocks these receptors, thereby inhibiting the signaling cascade that leads to pain perception.[3] It has demonstrated efficacy in reducing thermal hyperalgesia and mechanical allodynia in various animal models of chronic pain.[1][2][5] These notes provide detailed protocols for the preparation of A-317491 sodium salt hydrate (B1144303) for use in in vivo research settings.
Physicochemical and Pharmacokinetic Properties
A-317491 sodium salt is a water-soluble form of the compound, making it suitable for parenteral administration in aqueous solutions.[4][6] The free acid form is soluble in organic solvents like DMSO and ethanol.[5]
| Property | Value |
| Molecular Formula | C₃₃H₂₅NO₈Na₂ (Disodium Salt) |
| Molecular Weight | 609.54 g/mol (Disodium Salt) |
| Solubility | DMSO: ≥ 47 mg/mL (free acid), 100 mg/mL (free acid), 60.95 mg/mL (sodium salt)[3][5][7]Ethanol: 100 mg/mL (free acid)[5]Water: Insoluble (free acid)[5]PBS: Soluble (sodium salt hydrate)[6] |
| Storage Conditions | Powder: 3 years at -20°C[5]Stock Solution (in DMSO): 1 year at -80°C, 1 month at -20°C[5]Stock Solution (sodium salt hydrate): 6 months at -80°C, 1 month at -20°C[6] |
| Pharmacokinetics (Rat) | Bioavailability (s.c.): ~80% (at 10 µmol/kg)[5]Plasma Half-life: 7.38 - 11 hours[3][5]CNS Penetration: Limited[5][8] |
Biological Activity and Potency
A-317491 exhibits high affinity and selectivity for P2X3 and P2X2/3 receptors.
| Parameter | Species | Receptor | Value |
| Ki | Human | P2X3 | 22 nM[1][3] |
| Rat | P2X3 | 22 nM[1][3] | |
| Human | P2X2/3 | 9 nM[1][3] | |
| Rat | P2X2/3 | 92 nM[1][3] | |
| IC₅₀ | Rat | Native P2X3/P2X2/3 (DRG neurons) | 15 nM[2][3] |
| ED₅₀ | Rat | CFA-induced Thermal Hyperalgesia (s.c.) | 30 µmol/kg[1][2] |
| Rat | CCI-induced Mechanical Allodynia (s.c.) | 10 µmol/kg[2] | |
| Rat | CCI-induced Thermal Hyperalgesia (s.c.) | 15 µmol/kg[2] | |
| Rat | CCI-induced Mechanical Allodynia (i.t.) | 10 nmol[9] | |
| Rat | CFA-induced Thermal Hyperalgesia (i.t.) | 30 nmol[9] | |
| Rat | CFA-induced Thermal Hyperalgesia (i.pl.) | 300 nmol[9] |
CFA: Complete Freund's Adjuvant; CCI: Chronic Constriction Injury; s.c.: subcutaneous; i.t.: intrathecal; i.pl.: intraplantar.
Signaling Pathway of P2X3/P2X2/3 Receptor Antagonism by A-317491
Caption: A-317491 blocks ATP from binding to P2X3/P2X2/3 receptors, preventing ion influx and pain signaling.
Experimental Protocols
Protocol 1: Preparation of A-317491 Sodium Salt Hydrate for Systemic Administration (e.g., Subcutaneous)
This protocol is recommended for the water-soluble sodium salt hydrate form of A-317491. The final working solution should be prepared fresh on the day of the experiment.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: Determine the total mass of this compound needed based on the desired final concentration and total volume. For example, to prepare 1 mL of a 10 mg/mL solution, weigh out 10 mg of the compound.
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
-
Ensure Complete Dissolution: If precipitation or cloudiness is observed, gently warm the solution and/or sonicate for 5-10 minutes until the solution is clear.[6]
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility for in vivo administration.
-
Final Checks: The final solution should be clear and free of particulates. It is recommended to use the freshly prepared solution promptly.[6]
Protocol 2: Preparation of A-317491 (Free Acid) for Systemic Administration using a Co-Solvent System
This protocol is for the free acid form of A-317491, which is insoluble in water, and is based on formulations described for similar research compounds.
Materials:
-
A-317491 (free acid) powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh/anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of A-317491 in DMSO. For example, dissolve 100 mg of A-317491 in 1 mL of fresh DMSO to make a 100 mg/mL stock.[5] Ensure it is fully dissolved.
-
Vehicle Preparation: The final vehicle composition will be a mixture of solvents. A common formulation is 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.[5]
-
Mixing Procedure (for 1 mL final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 100 mg/mL A-317491 DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Solution: This procedure yields a 5 mg/mL working solution. The final concentration can be adjusted by altering the amount of stock solution and making proportional adjustments to the vehicle components. The mixed solution should be used immediately.[5]
In Vivo Preparation and Administration Workflow
Caption: Workflow for preparing and administering this compound for in vivo experiments.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 317491 sodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-31749A Sodium Salt Hydrate in Cancer-Induced Bone Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-317491 sodium salt hydrate (B1144303), a selective P2X3 and P2X2/3 receptor antagonist, in preclinical models of cancer-induced bone pain (CIBP). This document includes a summary of key quantitative data, detailed experimental protocols for establishing CIBP models and assessing pain, and visualizations of the underlying signaling pathway and experimental workflow.
Introduction to A-317491 and Cancer-Induced Bone Pain
Cancer-induced bone pain is a debilitating condition for many patients with advanced cancer, arising from tumor growth within the bone and subsequent bone destruction.[1] The purinergic P2X3 and P2X2/3 receptors, which are predominantly expressed on afferent sensory neurons, have been identified as key mediators in pain transmission.[2] Extracellular ATP, released in the tumor microenvironment, activates these receptors, contributing to the sensitization of nerve fibers and the perception of pain.[3]
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[2][3] Its ability to block these receptors makes it a promising therapeutic candidate for alleviating chronic pain states, including CIBP. Preclinical studies have demonstrated its efficacy in various inflammatory and neuropathic pain models.[2]
Data Presentation: Efficacy of A-317491 in Preclinical CIBP Models
The following table summarizes the key findings from preclinical studies investigating the effects of A-317491 in rodent models of cancer-induced bone pain.
| Animal Model | Cancer Cell Line | A-317491 Dose & Route | Key Findings | Reference |
| Rat | MRMT-1 (mammary gland carcinoma) | 10, 30 mg/kg, s.c. | Dose-dependent reduction in tactile allodynia and weight-bearing differences. | Antinociceptive efficacy of lacosamide (B1674222) in rat models for tumor- and chemotherapy-induced cancer pain |
| Rat | Walker 256 (mammary gland carcinoma) | Not specified in retrieved results | This model is well-established for inducing bone cancer pain. | The Walker 256 Breast Cancer Cell- Induced Bone Pain Model in Rats |
| Mouse | Lewis Lung Carcinoma | Not specified in retrieved results | This model is used to induce bone cancer pain for therapeutic evaluation. | Novel therapies for cancer-induced bone pain |
Signaling Pathway of A-317491 in Cancer-Induced Bone Pain
The following diagram illustrates the proposed mechanism of action for A-317491 in the context of cancer-induced bone pain.
Experimental Protocols
I. Cancer-Induced Bone Pain (CIBP) Animal Models
A. Mouse Femur Injection Model [4][5]
-
Cell Culture: Culture Lewis lung carcinoma cells in DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Preparation: On the day of injection, harvest cells and resuspend in sterile PBS or culture medium at a concentration of 2 x 105 cells per 10 µL.
-
Anesthesia: Anesthetize C57BL/6 mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
Shave and disinfect the surgical area over the knee joint.
-
Make a small incision to expose the patella and femur.
-
Gently displace the patella to expose the distal end of the femur.
-
Using a 27- or 30-gauge needle, create a small hole in the femur.
-
Slowly inject 10 µL of the cell suspension into the intramedullary cavity of the femur.
-
Seal the injection hole with bone wax to prevent cell leakage.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Sham Control: Inject the same volume of heat-inactivated cancer cells or vehicle (PBS/culture medium) in the control group.
B. Rat Tibia Injection Model [6][7][8]
-
Cell Culture: Culture Walker 256 or MRMT-1 mammary gland carcinoma cells in an appropriate medium.
-
Cell Preparation: Prepare a cell suspension of 1 x 105 cells in 10 µL of sterile PBS.
-
Anesthesia: Anesthetize female Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Shave and sterilize the area around the knee joint.
-
Make an incision and expose the proximal end of the tibia.
-
Create a small opening in the tibial plateau using a needle.
-
Inject the cell suspension into the intramedullary canal.
-
Seal the hole with bone wax.
-
Close the wound with sutures and provide post-operative care.
-
-
Sham Control: Inject heat-killed cells or vehicle in the control group.
II. Administration of A-317491
A-317491 sodium salt hydrate can be dissolved in sterile saline or another appropriate vehicle for administration.
-
Subcutaneous (s.c.) Administration: Administer the desired dose (e.g., 10-30 mg/kg) via subcutaneous injection at a suitable site, such as the scruff of the neck.[2][3]
-
Intrathecal (i.t.) Administration: For direct central nervous system delivery, A-317491 can be administered via an implanted intrathecal catheter.[9]
-
Intraplantar (i.pl.) Administration: To investigate peripheral effects, A-317491 can be injected directly into the plantar surface of the paw.[9]
III. Behavioral Assessment of Pain
A. Mechanical Allodynia (von Frey Test) [10][11][12]
-
Acclimatization: Place the animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
B. Mechanical Hyperalgesia (Randall-Selitto Test) [10][13]
-
Animal Restraint: Gently restrain the animal.
-
Pressure Application: Apply a gradually increasing pressure to the dorsal or plantar surface of the hind paw using the instrument's conical probe.
-
Endpoint: The pressure at which the animal withdraws its paw or vocalizes is recorded as the pain threshold.
C. Spontaneous Pain (Limb Use Scoring) [14]
-
Observation: Place the animal in an open field and observe its ambulation.
-
Scoring: Score the use of the affected limb based on a pre-defined scale (e.g., from normal use to complete lack of use).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating A-317491 in a CIBP model.
References
- 1. researchgate.net [researchgate.net]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement [frontiersin.org]
- 5. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rat model of bone cancer pain induced by intra-tibia inoculation of Walker 256 mammary gland carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Walker 256 Breast Cancer Cell- Induced Bone Pain Model in Rats [frontiersin.org]
- 8. A rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 13. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new rat model of bone cancer pain produced by rat breast cancer cells implantation of the shaft of femur at the third trochanter level - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-317491 sodium salt hydrate solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of A-317491 sodium salt hydrate (B1144303) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.
Solubility Data
A-317491 sodium salt hydrate is a non-nucleotide antagonist of P2X3 and P2X2/3 receptors, inhibiting receptor-mediated calcium flux.[1] Its solubility can vary depending on the solvent and preparation method. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and water.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥20 mg/mL | - |
| 100 mM (60.95 mg/mL) | Based on a molecular weight of 609.54 g/mol . Batches may vary.[2] | |
| Water | ≥20 mg/mL | - |
| 15 mg/mL | Resulting in a clear solution. | |
| 50 mg/mL | Requires sonication to achieve a clear solution. |
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is not fully dissolving. What should I do?
A1: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to prepare fresh solutions and use them promptly. For aqueous solutions, ensure the pH is at a physiological level, as solubility can be pH-dependent.
Q2: What is the recommended method for preparing a stock solution?
A2: For a stock solution in DMSO, you can prepare it at a concentration of up to 100 mM.[2] For aqueous stock solutions, after dissolving the compound, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[3]
Q3: How should I store the stock solution of this compound?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. Ensure the solution is stored in a sealed container, away from moisture.[3]
Q4: Can I use this compound for in vivo studies?
A4: Yes, A-317491 has been used in various in vivo models of inflammatory and neuropathic pain.[2] It can be administered through different routes, including subcutaneous, intrathecal, and intraplantar injections.
Q5: What is the mechanism of action of A-317491?
A5: A-317491 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ion channels activated by adenosine (B11128) triphosphate (ATP) and are highly localized on sensory afferent nerves. By blocking these receptors, A-317491 inhibits the influx of calcium ions (Ca²⁺), thereby reducing pain signals.
Below is a workflow to guide you through troubleshooting common dissolution issues.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 6.1 mg (assuming a molecular weight of 609.54 g/mol ; always refer to the batch-specific molecular weight on the certificate of analysis).[2]
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a brief period of sonication to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of an Aqueous Working Solution
-
Dilution: Based on your experimental needs, calculate the volume of the DMSO stock solution required to achieve the desired final concentration in your aqueous buffer (e.g., PBS).
-
Mixing: Slowly add the DMSO stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept as low as possible to avoid solvent effects in your experiment.
-
Sterilization: If the working solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 μm syringe filter.[3]
-
Use: It is recommended to use the freshly prepared aqueous working solution promptly.
Signaling Pathway
A-317491 acts by blocking P2X3 and P2X2/3 receptors, which are ATP-gated ion channels. The activation of these receptors by ATP, often released during cellular stress or injury, leads to an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ is a key step in the transmission of pain signals. The diagram below illustrates the signaling pathway initiated by ATP and the inhibitory action of A-317491.
References
How to dissolve A-317491 sodium salt hydrate for experiments
Welcome to the technical support center for A-317491 sodium salt hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when dissolving and using A-317491 sodium salt hydrate.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation occurs during dissolution. | The compound has limited solubility in the chosen solvent system at the target concentration. | Apply gentle heat and/or sonication to aid dissolution.[1] If the issue persists, consider adjusting the solvent ratios or using a different solvent system as detailed in the experimental protocols below. |
| Inconsistent experimental results. | - Improper storage of stock solutions leading to degradation. - Repeated freeze-thaw cycles of the stock solution. - Solution instability, especially in aqueous media. | - Store stock solutions at -80°C for long-term stability (up to 2 years in DMSO) or -20°C for shorter periods (up to 1 year in DMSO).[2] For aqueous solutions, prepare them fresh and use them promptly.[1] - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] - For aqueous working solutions, filter and sterilize with a 0.22 μm filter before use.[1] |
| Difficulty achieving the desired concentration in aqueous solutions. | This compound has limited solubility in water alone. | For in vivo studies or cell-based assays requiring aqueous media, the use of co-solvents is necessary. Refer to the In Vivo Formulation Protocol for a detailed procedure using PEG300, Tween-80, and Saline. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of A-317491.[3] It is soluble in DMSO at concentrations up to 100 mg/mL.[3]
Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A2: While this compound is soluble in water up to 15 mg/mL, aqueous solutions may exhibit instability.[4][5] For experimental use, it is often recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it into your aqueous experimental medium. For in vivo use, specific formulations with co-solvents are advised.
Q3: How should I store the solid compound and prepared stock solutions?
A3: The solid, lyophilized this compound should be stored at -20°C and kept desiccated. In this form, it is stable for up to 36 months. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: What is the mechanism of action of A-317491?
A4: A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular ATP. By blocking these receptors, A-317491 inhibits the influx of calcium ions, which is a key process in the signaling of pain, particularly inflammatory and neuropathic pain.[1][2][6]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 176.81 | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| DMSO | 60.95 | 100 | - |
| Water | 50 | 82.43 | Clear solution; may require sonication to fully dissolve.[1] |
| Water | 15 | - | Clear solution.[4] |
| Ethanol | 90 | 159.13 | - |
Note: The molecular weight of this compound can vary between batches due to the degree of hydration, which will affect the molar concentration calculations. The anhydrous free acid molecular weight is 565.57 g/mol .[4]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
In Vivo Formulation Protocol (for a 2.5 mg/mL suspended solution)
This protocol is adapted for oral or intraperitoneal injection.[2]
-
Prepare a DMSO stock solution: Prepare a 25 mg/mL stock solution of A-317491 in DMSO.
-
Mixing Co-solvents: In a sterile tube, add 400 µL of PEG300.
-
Adding the Drug: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Adding Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. The final concentration of A-317491 will be 2.5 mg/mL.
Visualizations
Caption: Mechanism of action of A-317491 as a P2X3 and P2X2/3 receptor antagonist.
Caption: A logical workflow for the preparation and troubleshooting of A-317491 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
A-317491 sodium salt hydrate sonication for dissolution
Welcome to the technical support center for A-317491 sodium salt hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its dissolution using sonication.
Frequently Asked Questions (FAQs)
Q1: What is A-317491 sodium salt hydrate and what is its primary mechanism of action?
A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels highly localized on sensory afferent nerves.[1][3] By blocking these receptors, A-317491 inhibits the influx of calcium ions, which in turn reduces inflammatory and neuropathic pain signals.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound has reported solubilities in both aqueous solutions and organic solvents. For aqueous solutions, the solubility is approximately 15 mg/mL in water.[4] For organic stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mg/mL.[5]
Q3: Is sonication necessary for dissolving this compound?
Due to its low water solubility, sonication is often recommended to facilitate the dissolution of this compound, especially when preparing aqueous solutions.[6] Sonication helps to break down powder aggregates and increase the rate of dissolution.
Q4: How should I store stock solutions of this compound?
Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation.[7] It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and potency of the compound. For aqueous solutions, it is recommended to use them fresh or store them under conditions that prevent hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dissolution of this compound.
| Problem | Possible Cause | Recommended Solution |
| The compound is not fully dissolving in water, even with vortexing. | A-317491 has limited aqueous solubility. | Use a bath sonicator to aid dissolution. Gentle warming to 37°C can also be employed, but monitor for any signs of degradation. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The compound is less soluble in the final aqueous environment compared to the DMSO stock. The final concentration may exceed its aqueous solubility limit. | 1. Reduce the final concentration: Ensure the final concentration in the aqueous buffer is below the solubility limit. 2. Slow addition and rapid mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal. 3. Use of surfactants or co-solvents: Consider the use of a small, biologically compatible amount of a surfactant like Tween® 80 or a co-solvent to improve solubility in the final solution. |
| The solution appears cloudy or hazy after dissolution. | This may indicate the presence of undissolved microparticles or the formation of a fine precipitate. | 1. Increase sonication time: Sonicate for a longer duration, ensuring the temperature of the solution does not rise significantly. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles, especially for cell-based assays. |
| Inconsistent experimental results using different batches of the compound. | The degree of hydration can vary between batches, affecting the actual concentration of the active compound. | Always refer to the batch-specific molecular weight provided on the Certificate of Analysis when calculating concentrations. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using Sonication
Objective: To prepare a clear, aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of high-purity water to achieve the target concentration (not exceeding 15 mg/mL).
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube or vial in a bath sonicator. Sonicate in intervals of 5-10 minutes. Check for dissolution after each interval. To prevent overheating, which could degrade the compound, use a sonicator with temperature control or sonicate in shorter bursts with cooling periods in between.
-
Visual Inspection: Continue sonication until the solution is clear and free of visible particles.
-
Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a high-concentration stock solution in DMSO and subsequently dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Methodology:
-
Prepare DMSO Stock:
-
Weigh the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM or higher, not exceeding 100 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Aqueous Solubility | 15 mg/mL | Water | [4] |
| DMSO Solubility | 100 mg/mL | Dimethyl Sulfoxide | [5] |
| Ki for human P2X3 | 22 nM | Recombinant receptors | [2] |
| Ki for rat P2X3 | 22 nM | Recombinant receptors | [2] |
| Ki for human P2X2/3 | 9 nM | Recombinant receptors | [2] |
| Ki for rat P2X2/3 | 92 nM | Recombinant receptors | [2] |
| IC50 (other P2 receptors) | >10 µM | [2] | |
| Storage of Stock Solutions | -20°C or -80°C | Aliquoted solutions | [7] |
Visualizations
P2X3 Receptor Signaling Pathway and Inhibition by A-317491
Caption: P2X3 receptor activation by ATP and its inhibition by A-317491.
Experimental Workflow for A-317491 Dissolution
Caption: A logical workflow for the dissolution of this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A-317491 sodium salt hydrate achieving effective in vivo concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-317491 sodium salt hydrate (B1144303) in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected analgesic effect of A-317491 in my in vivo pain model. What are the potential causes and solutions?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Route of Administration: The effectiveness of A-317491 is highly dependent on the administration route and the pain model. For neuropathic pain models like chronic constriction injury (CCI), intrathecal administration is more effective than intraplantar injection for reducing mechanical allodynia.[1] Conversely, for inflammatory pain models like Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia, both intrathecal and intraplantar routes are effective.[1] Systemic (subcutaneous) administration has also been shown to be effective in chronic inflammatory and neuropathic pain models.[2] Ensure the chosen route of administration is appropriate for your specific experimental question.
-
Dosage and Concentration: The effective dose (ED50) of A-317491 varies significantly with the administration route and the pain model.[1][3] Review the established effective doses from published studies (see Table 1) and ensure your administered concentration is within the therapeutic window. Under-dosing is a common reason for a lack of effect.
-
Compound Solubility and Vehicle Preparation: A-317491 sodium salt hydrate has specific solubility requirements. Improper dissolution can lead to a lower effective concentration being administered. Refer to the recommended solvent preparations (see Q2 and Table 3) and ensure the compound is fully dissolved before administration. It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day.[4]
-
Pain Model Specifics: A-317491 is more effective in chronic inflammatory and neuropathic pain models than in acute pain models.[2][5] Its efficacy may be limited in models of acute inflammatory pain (e.g., carrageenan-induced hyperalgesia), postoperative pain, and visceral pain.[1][5]
Q2: My formulation of A-317491 appears cloudy or precipitates out of solution. How can I improve its solubility for in vivo use?
A2: Achieving a clear and stable solution is critical for accurate dosing. A-317491 is soluble in aqueous solutions, and its sodium salt hydrate form is designed to improve solubility.[2] However, for certain concentrations and administration routes, co-solvents may be necessary.
-
For Subcutaneous Administration: A-317491 can be dissolved in sterile water.[2]
-
For Intraperitoneal or Oral Administration: A common method involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted with PEG300, Tween-80, and finally saline.[4] It is crucial to add and mix the solvents sequentially to ensure proper dissolution.[4] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4]
-
Storage of Solutions: Stock solutions in DMSO can be stored at -20°C or -80°C, but it is recommended to use freshly prepared working solutions for in vivo experiments.[4][6]
Q3: I am concerned about potential off-target effects or side effects of A-317491. What is known about its selectivity and safety profile?
A3: A-317491 is a highly selective antagonist for P2X3 and P2X2/3 receptors.[2][5]
-
High Selectivity: It shows significantly lower activity at other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes (IC50 > 10 µM).[2][5][4] The R-enantiomer of A-317491, A-317344, is significantly less active, demonstrating stereospecificity.[2][5]
-
Central Nervous System (CNS) Effects: A-317491 does not significantly penetrate the CNS.[7] Studies have shown that intrathecal injections did not impair locomotor performance in rats.[1][3] Doses up to 300 µmol/kg (s.c.) in mice were generally devoid of dose-dependent effects on CNS function.[2]
-
Metabolic Stability: A-317491 is not susceptible to metabolic dephosphorylation like some other P2 receptor antagonists.[2]
Quantitative Data Summary
Table 1: Effective In Vivo Concentrations of A-317491
| Pain Model | Administration Route | Effective Dose (ED50) | Species | Reference |
| CFA-Induced Thermal Hyperalgesia | Intrathecal | 30 nmol | Rat | [1], |
| CFA-Induced Thermal Hyperalgesia | Intraplantar | 300 nmol | Rat | [1], |
| CFA-Induced Thermal Hyperalgesia | Subcutaneous | 30 µmol/kg | Rat | [2], |
| Neuropathic Pain (CCI & L5/L6 ligation) | Intrathecal | 10 nmol | Rat | [1], |
| Neuropathic Pain (CCI) | Subcutaneous | 10-15 µmol/kg | Rat | [2], |
| Formalin-Induced Nocifensive Behaviors | Intrathecal | 10 nmol | Rat | [1], |
| Formalin-Induced Nocifensive Behaviors | Intraplantar | >300 nmol | Rat | [1], |
Table 2: In Vitro Receptor Binding Affinity (Ki) of A-317491
| Receptor Subtype | Species | Ki (nM) | Reference |
| P2X3 | Human | 22 | [2], |
| P2X3 | Rat | 22 | [2], |
| P2X2/3 | Human | 9 | |
| P2X2/3 | Rat | 92 | [2], |
Experimental Protocols
Protocol 1: Preparation of A-317491 for Subcutaneous Administration
-
Weigh the required amount of this compound.
-
Ensure the final volume for injection is between 1-5 ml/kg.[2]
-
Administer 30 minutes before nociceptive testing.[2]
Protocol 2: Preparation of A-317491 for Intraperitoneal Administration (Suspended Solution)
-
Prepare a stock solution of A-317491 in DMSO (e.g., 25 mg/mL).[4]
-
In a separate tube, add 400 µL of PEG300 for every 1 mL of final working solution.[4]
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.[4]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[4]
-
Add 450 µL of saline to bring the final volume to 1 mL.[4]
-
This will result in a 2.5 mg/mL suspended solution. Use immediately after preparation.[4]
Table 3: Example Solvent Formulations for In Vivo Administration
| Protocol | Solvents (in order of addition) | Final Concentration | Solution Type | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended | [4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [4] |
Visualizations
Caption: P2X3 receptor signaling pathway in nociception and its inhibition by A-317491.
Caption: General experimental workflow for evaluating A-317491 efficacy in vivo.
References
- 1. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: A-31749A sodium salt hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving A-317491 sodium salt hydrate (B1144303), with a focus on its limited CNS penetration.
Frequently Asked Questions (FAQs)
Q1: What is A-317491 and what is its primary mechanism of action?
A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] Its primary mechanism of action is the blockade of these ATP-gated ion channels, which are predominantly expressed on sensory neurons and are involved in nociceptive pathways.[2][4] By inhibiting the influx of cations like Ca2+ through these channels, A-317491 effectively reduces inflammatory and neuropathic pain.
Q2: Why is the CNS penetration of A-317491 considered limited?
In vivo studies in rats have demonstrated a low brain-to-plasma concentration ratio for A-317491. One hour after a 10 mg/kg subcutaneous dose, the concentration in the brain was found to be significantly lower than in the plasma, indicating restricted passage across the blood-brain barrier.[1] This characteristic makes A-317491 a valuable tool for investigating the effects of peripheral P2X3 and P2X2/3 receptor antagonism.[1][5]
Q3: What are the known off-target effects of A-317491?
A-317491 is highly selective for P2X3 and P2X2/3 receptors. In vitro studies have shown that it has a low affinity (IC50 > 10 µM) for other P2 receptors, as well as other neurotransmitter receptors, ion channels, and enzymes.[2][3]
Q4: What is the solubility and stability of A-317491 sodium salt hydrate?
This compound is soluble in water (≥15 mg/mL) and DMSO (≥20 mg/mL). For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no antagonist activity in calcium flux assays | Compound Precipitation: A-317491, while soluble in water and DMSO, may precipitate in certain assay buffers or at high concentrations. | 1. Ensure complete dissolution of the compound in the stock solution (e.g., DMSO).2. When diluting into aqueous buffers, add the stock solution dropwise while vortexing.3. Visually inspect for any precipitation before adding to the cells.4. Consider using a small percentage of a non-ionic surfactant like Pluronic F-127 in your assay buffer to improve solubility. |
| Receptor Desensitization: P2X3 receptors are known to desensitize rapidly upon agonist stimulation.[6][7] If the antagonist is not pre-incubated for a sufficient time, the receptor may desensitize before the antagonist has a chance to bind. | 1. Optimize the pre-incubation time with A-317491 before adding the agonist. A typical starting point is 15-30 minutes.2. Use a sub-maximal concentration of the agonist to reduce the rate of desensitization.3. Ensure that the agonist is added rapidly and evenly across the plate to minimize variability in desensitization. | |
| Cell Health: Poor cell health can lead to a blunted response to both agonists and antagonists. | 1. Ensure cells are not overgrown and have a healthy morphology before starting the assay.2. Use a consistent cell passage number for all experiments.3. Minimize the exposure of cells to high concentrations of DMSO (typically keep below 0.5%). | |
| High background fluorescence in calcium flux assays | Dye Overloading or Compartmentalization: Excessive incubation time or concentration of calcium-sensitive dyes (like Fluo-4 AM) can lead to dye compartmentalization in organelles, resulting in high background. | 1. Optimize the concentration and incubation time of the Fluo-4 AM. A common starting point is 1 µM for 30-60 minutes at 37°C.[8]2. Include a de-esterification step (e.g., 20-30 minutes at room temperature) after dye loading to allow for complete cleavage of the AM ester.[8]3. Consider using a probenecid-containing buffer to inhibit organic anion transporters that can extrude the dye. |
| Autofluorescence: Some compounds or media components can be autofluorescent. | 1. Run a control plate with compound and buffer only (no cells or dye) to check for autofluorescence.2. If the compound is autofluorescent, consider using a different detection method or a dye with a different excitation/emission spectrum. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of efficacy in a pain model where peripheral P2X3 is implicated | Inadequate Dosing or Formulation: The dose of A-317491 may be too low to achieve sufficient peripheral receptor occupancy, or the formulation may not be optimal for subcutaneous delivery. | 1. Perform a dose-response study to determine the optimal dose for your specific model. Published effective doses in rats range from 3 to 30 mg/kg s.c.[1]2. Ensure the vehicle used for administration is appropriate and does not cause precipitation of the compound upon injection. A common vehicle for subcutaneous administration is saline or a solution containing a solubilizing agent like cyclodextrin.[3]3. Verify the stability of A-317491 in your chosen vehicle over the duration of the experiment. |
| Timing of Administration: The timing of drug administration relative to the induction of the pain phenotype and the behavioral assessment is critical. | 1. Review the literature for your specific pain model to determine the optimal time window for antagonist administration.2. Consider the pharmacokinetic profile of A-317491 to ensure that peak plasma concentrations coincide with the behavioral testing period. | |
| Unexpected CNS-related behavioral effects | Off-target effects at high doses: Although highly selective, at very high concentrations, A-317491 could potentially interact with other targets. | 1. Lower the dose to a range that has been shown to be effective without producing off-target effects.2. Include a control group treated with a structurally related but inactive compound to rule out non-specific effects. |
| Indirect peripheral effects: The observed behavioral changes may be an indirect consequence of the peripheral actions of A-317491. | 1. Carefully observe and record all behavioral changes, not just those directly related to nociception.2. Consider using additional behavioral tests to dissect the specific nature of the observed effects. |
Quantitative Data
Table 1: In Vitro Potency of A-317491
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| P2X3 | Human | Calcium Flux | 22 | [2] |
| P2X3 | Rat | Calcium Flux | 22 | [2] |
| P2X2/3 | Human | Calcium Flux | 9 | [2] |
| P2X2/3 | Rat | Calcium Flux | 92 | [2] |
Table 2: In Vivo Efficacy of A-317491 in a Rat Model of Inflammatory Pain
| Dose (s.c.) | Time Post-Administration | Maximum Percent Reversal of Mechanical Hyperalgesia | Reference |
| 10 mg/kg | 3 hours | 72% | [1] |
Table 3: Brain-to-Plasma Concentration Ratio of A-317491 in Rats
| Dose (s.c.) | Time Post-Administration | Brain-to-Plasma Ratio | Conclusion | Reference |
| 10 mg/kg | 1 hour | Low (specific value not provided in the source) | Limited CNS penetration | [1] |
Experimental Protocols
Detailed Protocol for In Vitro Calcium Flux Assay using Fluo-4
This protocol is designed for a 96-well plate format using HEK293 cells stably expressing the human P2X3 receptor.
Materials:
-
HEK293 cells stably expressing human P2X3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound
-
P2X3 receptor agonist (e.g., α,β-methylene ATP)
-
Fluorescence plate reader with fluidics injection capability (e.g., FLIPR)
Methodology:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hP2X3 cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of A-317491 in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the A-317491 dilutions to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a sub-maximal response (e.g., EC80) in Assay Buffer.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Initiate the reading and, after establishing a stable baseline, inject the agonist into the wells.
-
Continue recording the fluorescence signal for a sufficient duration to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of A-317491 and fit the data to a four-parameter logistic equation to determine the IC50.
-
Experimental Workflow for Assessing CNS Penetration
Caption: Workflow for assessing the CNS penetration of A-317491.
Signaling Pathways and Logical Relationships
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of the MAPK/ERK pathway, which is implicated in pain sensitization.
Caption: Simplified P2X3 receptor signaling pathway.
Logical Relationship for Troubleshooting Inconsistent In Vitro Results
This diagram illustrates a logical workflow for troubleshooting inconsistent results when using A-317491 in in vitro assays.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
A-317491 sodium salt hydrate minimizing experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with A-317491 sodium salt hydrate (B1144303).
Frequently Asked Questions (FAQs)
What is A-317491 sodium salt hydrate?
This compound is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] It is the sodium salt hydrate form of A-317491, which has low water solubility.[4]
What is the mechanism of action of A-317491?
A-317491 competitively blocks the ATP binding site on P2X3 and P2X2/3 receptors, which are ion channels permeable to Na+, K+, and Ca2+.[4] By blocking these receptors, it inhibits the influx of calcium and reduces pain signaling.[1][3] These receptors are primarily located on sensory neurons.[2][4]
What is the selectivity profile of A-317491?
A-317491 is highly selective for P2X3 and P2X2/3 receptors, with IC50 values greater than 10 μM for other P2 receptors, neurotransmitter receptors, ion channels, and enzymes.[1][2][3]
What are the common research applications of A-317491?
A-317491 is primarily used in preclinical research to study its effects on chronic inflammatory and neuropathic pain.[2][5][6] It has been shown to be effective in various animal models of pain.[7][8]
What is the recommended storage for this compound?
-
Powder: Store at -20°C for up to 3 years.[9]
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month.[3][9] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency in my in vitro experiments.
-
Possible Cause 1: Compound Precipitation. A-317491, especially the free acid form, has low aqueous solubility.[4] The sodium salt hydrate is more soluble, but can still precipitate in certain buffers or at high concentrations.
-
Possible Cause 2: Degradation of Stock Solution. Improper storage can lead to degradation of the compound.
-
Possible Cause 3: Use of aged or moisture-absorbed DMSO. For DMSO stock solutions, the quality of the solvent is crucial.
-
Solution: Use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of A-317491.[9]
-
-
Possible Cause 4: Presence of endogenous ATP in cell cultures. P2X3 receptors are activated by ATP.[4] Endogenous ATP in cell culture media can compete with A-317491, leading to an underestimation of its potency.
-
Solution: For some experimental setups, such as radioligand binding assays, treating the cells with apyrase (an enzyme that degrades ATP) before and during the experiment can improve the reliability of the results.[11]
-
Issue: High variability in my in vivo animal studies.
-
Possible Cause 1: Inadequate formulation and administration. Due to its physicochemical properties, the formulation and route of administration can significantly impact the bioavailability and efficacy of A-317491.
-
Solution: For subcutaneous or intravenous administration, ensure the compound is fully dissolved in a suitable vehicle. A common vehicle for in vivo use involves a mixture of DMSO, PEG300, Tween80, and saline.[9] A detailed protocol for vehicle preparation is provided below.
-
-
Possible Cause 2: Limited CNS penetration. A-317491 has limited penetration into the central nervous system.[7] Therefore, the observed effects are likely mediated by peripheral receptors.
-
Possible Cause 3: Stereospecificity. The activity of A-317491 is stereospecific. The (S)-enantiomer (A-317491) is the active form, while the (R)-enantiomer is significantly less active.[2]
-
Solution: Ensure you are using the correct and pure enantiomer.
-
Quantitative Data
Table 1: In Vitro Potency of A-317491
| Receptor | Species | Assay | Value | Reference |
| P2X3 | Human | Ki | 22 nM | [1][3] |
| P2X3 | Rat | Ki | 22 nM | [1][3] |
| P2X2/3 | Human | Ki | 9 nM | [1][3] |
| P2X2/3 | Rat | Ki | 92 nM | [1][3] |
| Dorsal Root Ganglion Currents | Rat | IC50 | 15 nM | [3] |
Table 2: In Vivo Efficacy of A-317491
| Animal Model | Effect | ED50 (s.c.) | Reference |
| CFA-induced thermal hyperalgesia | Reversal | 30 µmol/kg | [2] |
| Chronic nerve constriction injury (thermal hyperalgesia) | Attenuation | 10-15 µmol/kg | [2] |
| Chronic nerve constriction injury (mechanical allodynia) | Attenuation | 10-15 µmol/kg | [2] |
Table 3: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 10 mg/mL | |
| Water | 15 mg/mL | |
| Water | 50 mg/mL (with ultrasound) | [3][10] |
| DMSO | ≥20 mg/mL | |
| DMSO | 60.95 mg/mL (100 mM) | |
| DMSO | 100 mg/mL (176.81 mM) | [9] |
Experimental Protocols
Protocol: In Vivo Formulation for Subcutaneous Administration
This protocol provides a method for preparing A-317491 for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile ddH2O or saline
Procedure:
-
Calculate the required amount of A-317491 and vehicle components based on the desired final concentration and dosing volume.
-
Prepare a stock solution of A-317491 in DMSO. For example, a 100 mg/mL stock solution.[9]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 40% PEG300 in the final vehicle.[9]
-
Add Tween80 to the mixture and mix until clear. A common ratio is 5% Tween80 in the final vehicle.[9]
-
Add sterile ddH2O or saline to reach the final desired volume and mix thoroughly. A common ratio is 50% aqueous solution.[9]
-
The final solution should be clear. Use the mixed solution immediately for optimal results.[9]
Example for a 1 mL final solution:
-
Add 50 µL of a 100 mg/mL A-317491 in DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween80 and mix.
-
Add 500 µL of ddH2O or saline and mix.
Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of A-317491.
Caption: A typical experimental workflow for in vivo studies with A-317491.
Caption: A troubleshooting decision tree for addressing experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317491 sodium salt hydrate long-term stability at -20°C vs -80°C
This guide provides detailed information on the long-term stability of A-317491 sodium salt hydrate (B1144303), offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage temperatures for A-317491 sodium salt hydrate?
This compound can be stored as a solid (lyophilized powder) or in a solvent stock solution. The recommended storage temperature depends on the form of the compound. For long-term stability, -80°C is generally recommended for stock solutions, while the solid powder can be stably stored at -20°C.
Q2: How does the long-term stability of this compound differ between -20°C and -80°C?
The stability of A-317491 is significantly enhanced at lower temperatures, especially when in solution. At -80°C, stock solutions are stable for a much longer period compared to -20°C. Storing stock solutions at -20°C is suitable for shorter-term use. Repeated freeze-thaw cycles should be avoided, so it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: Is there a difference in stability between the solid powder and dissolved stock solutions?
Yes, the solid, lyophilized powder form of A-317491 is more stable than its dissolved form. As a powder, it can be stored for up to three years at -20°C.[1][2] Once dissolved in a solvent such as DMSO or water, the compound is more susceptible to degradation, and stricter storage conditions are necessary to maintain its potency.
Data Presentation: Stability Summary
The following table summarizes the recommended storage conditions and stability periods for this compound based on information from various suppliers. Note that some discrepancies exist between suppliers, and it is always best to consult the product-specific datasheet.
| Form | Storage Temperature | Reported Stability Period | Source(s) |
| Solid (Powder) | -20°C | 3 years | Selleck Chemicals, Adooq Bioscience[1][2] |
| Solid (Powder) | 4°C | Recommended for shipping and short-term | MedChemExpress[3][4] |
| In Solvent | -80°C | 6 months to 2 years | MedChemExpress[3][5] |
| In Solvent | -80°C | 1 year | Selleck Chemicals[1] |
| In Solvent | -20°C | 1 month | MedChemExpress, Selleck Chemicals[1][3][4] |
| In Solvent | -20°C | Up to 3 months (use within this period to prevent potency loss) | Adooq Bioscience[2] |
Experimental Protocols & Troubleshooting
Troubleshooting: Signs of Compound Degradation
-
Visual Changes: Observe the solid powder for any changes in color (originally white to off-white) or texture. For solutions, look for precipitation or color changes.
-
Reduced Potency: If you observe a decrease in the expected biological activity in your assays (e.g., a shift in IC50 values), it may indicate compound degradation.
-
Chromatographic Impurities: The appearance of new peaks or a decrease in the main peak area during HPLC analysis is a strong indicator of degradation.
Protocol: Assessing Long-Term Stability with HPLC-MS
This protocol provides a general workflow for quantitatively assessing the stability of this compound.
Objective: To determine the percentage of intact A-317491 remaining after long-term storage at -20°C and -80°C.
Materials:
-
This compound
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
LC-MS grade formic acid or acetic acid
-
HPLC system coupled with a mass spectrometer (MS)
-
Analytical column (e.g., C18 reversed-phase)
-
Autosampler vials
Methodology:
-
Prepare Initial Stock Solution (T=0):
-
Accurately weigh A-317491 powder and dissolve in a suitable solvent (e.g., DMSO or H₂O with sonication) to a known concentration (e.g., 10 mM).[1][3] This is your T=0 sample.
-
Immediately analyze a freshly prepared sample via HPLC-MS to establish the initial purity and peak area. This serves as your baseline reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials.
-
Store one set of aliquots at -20°C and another set at -80°C. Ensure vials are sealed tightly to prevent solvent evaporation.[3]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.
-
Allow the sample to thaw completely and reach room temperature before analysis.
-
Prepare a working solution by diluting the stock in the mobile phase.
-
-
HPLC-MS Analysis:
-
Chromatography: Use a reversed-phase C18 column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the MS in positive or negative ion mode, depending on which provides better sensitivity for A-317491. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak area of the A-317491 parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Compare the degradation rate between the -20°C and -80°C samples. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Mandatory Visualizations
Signaling Pathway of P2X3 Receptor Antagonism
A-317491 is a selective antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels primarily found on sensory neurons.[6] Their activation by ATP, often released during cell stress or injury, leads to cation influx, neuronal depolarization, and the transmission of pain signals.[6][7][8] A-317491 blocks this process, thereby reducing pain perception.[3]
Caption: P2X3 receptor activation by ATP and inhibition by A-317491.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical steps for conducting a long-term stability study of A-317491.
Caption: Workflow for assessing the long-term stability of a compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | P2X3 and P2X2/3 receptor 拮抗剂 | this compound供应商 AdooQ® [adooq.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the P2X3 Receptor Antagonists: A-317491 vs. its R-enantiomer A-317344
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the potent P2X3 and P2X2/3 receptor antagonist, A-317491, and its R-enantiomer, A-317344. The data presented herein is compiled from preclinical studies to support research and development in the field of nociception and pain therapeutics.
Executive Summary
A-317491 is a selective and potent non-nucleotide antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory afferent nerves and play a crucial role in pain transmission.[1][2] The antagonistic activity of A-317491 is highly stereospecific. Its R-enantiomer, A-317344, is reported to be significantly less active or inactive, highlighting the specific structural requirements for potent blockade of P2X3-containing receptors.[2] In preclinical models of chronic inflammatory and neuropathic pain, A-317491 has demonstrated significant analgesic effects, whereas A-317344 was found to be inactive.[2]
Data Presentation
The following tables summarize the quantitative data for the in vitro and in vivo activities of A-317491 and the qualitative assessment of A-317344.
Table 1: In Vitro Receptor Antagonist Activity
| Compound | Receptor | Species | Assay | Potency (Ki) | Citation |
| A-317491 | P2X3 | Human | Calcium Flux | 22 nM | [2] |
| P2X3 | Rat | Calcium Flux | 22 nM | [2] | |
| P2X2/3 | Human | Calcium Flux | 9 nM | [3] | |
| P2X2/3 | Rat | Calcium Flux | 92 nM | [2] | |
| A-317344 | P2X3 & P2X2/3 | Rat | Calcium Flux | Significantly less active | [2] |
Table 2: In Vivo Analgesic Activity
| Compound | Animal Model | Species | Endpoint | Potency (ED50) | Citation |
| A-317491 | CFA-Induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal | 30 µmol/kg (s.c.) | [2] |
| Chronic Constriction Injury | Rat | Thermal Hyperalgesia & Mechanical Allodynia | 10-15 µmol/kg (s.c.) | [2] | |
| A-317344 | CFA-Induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal | Inactive | [2] |
| Chronic Constriction Injury | Rat | Thermal Hyperalgesia & Mechanical Allodynia | Inactive | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through P2X3 and P2X2/3 receptors upon activation by an agonist.
1. Cell Culture and Receptor Expression:
-
Human embryonic kidney (HEK293) cells are commonly used for recombinant expression of human or rat P2X3 and P2X2/3 receptors.[4][5]
-
Cells are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transient or stable transfection of the cells with plasmids encoding the desired P2X receptor subunits is performed using standard transfection reagents.
2. Dye Loading:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
After reaching the desired confluency, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 45-60 minutes at 37°C in the dark.[4][6]
3. Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
Serial dilutions of the test compounds (A-317491 and A-317344) are prepared and added to the respective wells.
-
The plates are incubated for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.
4. Calcium Flux Measurement:
-
The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
-
A baseline fluorescence reading is established.
-
An agonist, typically α,β-methylene ATP (α,β-meATP), a stable ATP analog that selectively activates P2X3 and P2X2/3 receptors, is injected into the wells to stimulate receptor activation.[7]
-
The change in fluorescence intensity, corresponding to the influx of intracellular calcium, is recorded over time.
5. Data Analysis:
-
The inhibitory effect of the compounds is determined by measuring the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.
In Vivo Animal Models of Pain
This model is used to assess inflammatory pain.
1. Animal Model:
2. Induction of Inflammation:
-
A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the rat is administered to induce a localized and persistent inflammation.[8][9]
3. Assessment of Thermal Hyperalgesia:
-
Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus).[10][11][12]
-
A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded.
-
A decrease in paw withdrawal latency compared to baseline or a vehicle-treated group indicates thermal hyperalgesia.
4. Drug Administration and Testing:
-
A-317491 or A-317344 is administered, typically via subcutaneous (s.c.) injection, at various doses.
-
Paw withdrawal latencies are measured at different time points after drug administration to determine the analgesic effect.
-
The dose at which the compound produces a 50% reversal of the hyperalgesic state (ED50) is calculated.
This model is used to assess neuropathic pain.
1. Animal Model:
2. Surgical Procedure:
-
Under anesthesia, the common sciatic nerve of one hind limb is exposed.[13][14]
-
Four loose ligatures are tied around the nerve to create a chronic constriction, which leads to the development of neuropathic pain symptoms.[13][14]
3. Assessment of Mechanical Allodynia and Thermal Hyperalgesia:
-
Mechanical Allodynia: This is the perception of pain in response to a normally non-painful stimulus. It is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold indicates mechanical allodynia.[14]
-
Thermal Hyperalgesia: This is assessed as described in the CFA model by measuring the paw withdrawal latency to a thermal stimulus.
4. Drug Administration and Testing:
-
A-317491 or A-317344 is administered (e.g., s.c.) at different doses.
-
Behavioral tests are conducted at various time points after drug administration to evaluate the compound's ability to reverse mechanical allodynia and thermal hyperalgesia.
-
The ED50 is calculated for each endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for evaluating P2X3 antagonists.
References
- 1. Frontiers | The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders [frontiersin.org]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonist Antagonist Interactions at the Rapidly Desensitizing P2X3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of endogenous NGF degradation induces mechanical allodynia and thermal hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dexmedetomidine Relieves Neuropathic Pain in Rats With Chronic Constriction Injury via the Keap1–Nrf2 Pathway [frontiersin.org]
- 14. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X3 Receptor Antagonists: A-317491 versus TNP-ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent P2X3 receptor antagonists, A-317491 and TNP-ATP. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by offering a detailed analysis of their performance, supported by experimental data and methodologies.
Introduction
The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in nociceptive signaling pathways.[1] Its localization on sensory neurons makes it an attractive therapeutic target for the management of chronic pain.[2][3] A-317491, a non-nucleotide antagonist, and TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate), a nucleotide analog, are two widely used competitive antagonists to probe the function of P2X3 and the related heteromeric P2X2/3 receptors.[4] This guide will objectively compare these two compounds based on their pharmacological properties and provide detailed experimental protocols for their characterization.
Data Presentation
The following tables summarize the quantitative data for A-317491 and TNP-ATP, focusing on their binding affinities and inhibitory potency at P2X3 and P2X2/3 receptors across different species.
Table 1: Comparative Potency of A-317491 and TNP-ATP at P2X3 and P2X2/3 Receptors
| Compound | Receptor Subtype | Species | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| A-317491 | hP2X3 | Human | Calcium Flux | Ki = 22 nM | [5] |
| rP2X3 | Rat | Calcium Flux | Ki = 22 nM | [5] | |
| hP2X2/3 | Human | Calcium Flux | Ki = 9 nM | [5] | |
| rP2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [5] | |
| Rat DRG Neurons | Rat | Electrophysiology | IC50 = 15 nM | [5] | |
| TNP-ATP | hP2X3 | Human | Electrophysiology | IC50 = 0.9 nM | [6] |
| rP2X2/3 | Rat | Calcium Imaging | IC50 = 3-6 nM | [7] | |
| hP2X2/3 | Human | Calcium Imaging | IC50 = 3-6 nM | [7] | |
| P2X1 | Human | Electrophysiology | IC50 = 6 nM | [6] | |
| P2X2/3 | Human | Electrophysiology | IC50 = 7 nM | [6] |
Table 2: Selectivity Profile of A-317491 and TNP-ATP
| Compound | Selectivity for P2X3/P2X2/3 | Off-Target Activity | Reference(s) |
| A-317491 | Highly selective for P2X3 and P2X2/3 receptors. | >100-fold selectivity over other P2X subtypes. Weak or no affinity for a large panel of other receptors, ion channels, and enzymes (IC50 > 10 µM). | [8] |
| TNP-ATP | Potent antagonist at P2X1, P2X3, and P2X2/3 receptors. | Also exhibits high affinity for P2X1 receptors. | [6][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: P2X3 Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Imaging Assay for Antagonist Potency (IC50) Determination
Objective: To determine the concentration-dependent inhibition of P2X3 receptor activation by A-317491 and TNP-ATP by measuring changes in intracellular calcium concentration.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human or rat P2X3 receptor.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: α,β-methylene ATP (α,β-meATP).
-
Antagonists: A-317491, TNP-ATP.
-
Instrumentation: Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system.
Protocol:
-
Cell Seeding: Seed the P2X3-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with Fluo-4 AM (typically 2-5 µM in Assay Buffer) for 45-60 minutes at 37°C in the dark.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (A-317491 or TNP-ATP) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of the agonist (α,β-meATP, typically at its EC80 concentration) to all wells simultaneously. Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction in the peak fluorescence response compared to the control (agonist alone). Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Antagonist Characterization
Objective: To measure the direct blocking effect of A-317491 and TNP-ATP on the ion channel currents mediated by P2X3 receptors.
Materials:
-
Cell Line: HEK293 cells stably expressing the P2X3 receptor.
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4, adjusted with NaOH.
-
Internal Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2, adjusted with KOH.
-
Agonist: ATP or α,β-meATP.
-
Antagonists: A-317491, TNP-ATP.
-
Instrumentation: Patch-clamp amplifier, micromanipulator, and data acquisition system.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply the agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) to elicit an inward current.
-
Antagonist Application: Perfuse the cell with the external solution containing the antagonist for a set period (e.g., 1-2 minutes) before co-applying the agonist and antagonist.
-
Data Recording: Record the current responses in the absence and presence of different concentrations of the antagonist.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current. Calculate the percentage inhibition of the current by the antagonist at each concentration. Plot the percentage inhibition against the antagonist concentration to determine the IC50. A Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive).
Radioligand Binding Assay for Affinity (Ki) Determination
Objective: To determine the binding affinity of A-317491 and TNP-ATP for the P2X3 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]A-317491.
-
Membrane Preparation: Membranes prepared from cells or tissues expressing the P2X3 receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of unlabeled A-317491 (e.g., 10 µM).
-
Competitors: Unlabeled A-317491, TNP-ATP.
-
Instrumentation: Scintillation counter, vacuum filtration manifold.
Protocol:
-
Membrane Preparation: Homogenize P2X3-expressing cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]A-317491 (typically at or below its Kd), and varying concentrations of the unlabeled competitor (A-317491 or TNP-ATP).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined by the counts per minute. Plot the percentage of specific binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Both A-317491 and TNP-ATP are potent antagonists of P2X3 and P2X2/3 receptors. A-317491 stands out for its high selectivity, being a non-nucleotide antagonist with minimal off-target effects.[8] This makes it a valuable tool for specifically investigating the roles of P2X3-containing receptors. However, its low water solubility can be a consideration for some experimental designs.
TNP-ATP, a nucleotide analog, exhibits very high potency, often in the low nanomolar range.[6][7] Its primary drawback is its lack of selectivity, as it also potently antagonizes P2X1 receptors.[6][8] This cross-reactivity must be taken into account when interpreting experimental results. Additionally, as a nucleotide analog, it may be susceptible to degradation by ectonucleotidases.
The choice between A-317491 and TNP-ATP will ultimately depend on the specific requirements of the research. For studies demanding high selectivity for P2X3 and P2X2/3 receptors, A-317491 is the superior choice. When maximal potency is the primary concern and potential P2X1 receptor blockade can be controlled for or is not a confounding factor, TNP-ATP may be a suitable alternative. This guide, with its compiled data and detailed protocols, aims to facilitate an informed decision for researchers in the field of purinergic signaling and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. Investigation of the Pathomechanism of Chronic Cough Using an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of A-317491 and Gabapentin in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel P2X3 and P2X2/3 receptor antagonist, A-317491, and the established anticonvulsant, gabapentin (B195806), in preclinical models of neuropathic pain. The following sections present quantitative data, detailed experimental protocols, and visualizations of their respective mechanisms of action and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the reported efficacy of A-317491 and the effective dose range of gabapentin in the rat Chronic Constriction Injury (CCI) model of neuropathic pain, a widely used model that mimics the symptoms of human neuropathic pain conditions.
| Compound | Efficacy Endpoint | Animal Model | ED₅₀ / Effective Dose | Route of Administration | Reference |
| A-317491 | Mechanical Allodynia | Rat, Chronic Constriction Injury (CCI) | 10-15 µmol/kg | Subcutaneous (s.c.) | [1][2] |
| Thermal Hyperalgesia | Rat, Chronic Constriction Injury (CCI) | 10-15 µmol/kg | Subcutaneous (s.c.) | [1][2] | |
| Gabapentin | Mechanical Allodynia | Rat, Chronic Constriction Injury (CCI) | Effective at 30-100 mg/kg | Oral (p.o.), Intraperitoneal (i.p.) | [3][4] |
| Thermal Hyperalgesia | Rat, Chronic Constriction Injury (CCI) | Effective at 100 mg/kg | Intraperitoneal (i.p.) | [3][4] |
Note: While direct ED₅₀ values for gabapentin in the CCI model were not consistently reported in the reviewed literature, the effective dose range indicates the dosages at which significant anti-allodynic and anti-hyperalgesic effects were observed. A precise, direct comparison of potency based on ED₅₀ values is therefore challenging.
Mechanisms of Action
A-317491 and gabapentin alleviate neuropathic pain through distinct molecular pathways.
A-317491 is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels predominantly expressed on nociceptive sensory neurons. In neuropathic pain states, extracellular ATP levels are elevated in the vicinity of sensory nerve terminals. This ATP binds to and activates P2X3 and P2X2/3 receptors, leading to cation influx, depolarization, and the initiation of pain signals. By blocking these receptors, A-317491 prevents ATP-mediated nociceptor activation and subsequent pain transmission.[1][5][6]
Gabapentin , despite its structural similarity to the neurotransmitter GABA, does not act on GABA receptors. Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system.[7][8][9] In neuropathic conditions, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of VGCCs to the presynaptic membrane and enhanced neurotransmitter release. Gabapentin's binding to the α2δ-1 subunit is thought to reduce the trafficking and function of these channels, thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P, which are crucial for pain signaling.[7][10]
Signaling Pathway Diagrams
Caption: Mechanism of action of A-317491.
Caption: Mechanism of action of Gabapentin.
Experimental Protocols
The following outlines the typical experimental procedures used to evaluate the efficacy of A-317491 and gabapentin in the rat Chronic Constriction Injury (CCI) model of neuropathic pain.
Chronic Constriction Injury (CCI) Model
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve of one hind limb is exposed through a small incision. Proximal to the trifurcation of the nerve, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of approximately 1 mm between each ligature. The ligatures are tightened to a degree that causes a slight constriction of the nerve without arresting epifascicular blood flow. The incision is then closed in layers.
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care. The development of neuropathic pain behaviors is typically assessed starting several days after surgery.
Behavioral Assays for Neuropathic Pain
-
Mechanical Allodynia: This is assessed using von Frey filaments, which are a series of calibrated fibers that exert a specific force when bent.
-
Procedure: Rats are placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied to the plantar surface of the hind paw in ascending order of force.
-
Measurement: The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response. A decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
-
Thermal Hyperalgesia: This is measured by assessing the latency of paw withdrawal from a noxious heat source.
-
Procedure: A radiant heat source is focused on the plantar surface of the hind paw.
-
Measurement: The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A shorter paw withdrawal latency in the injured paw indicates thermal hyperalgesia.
-
Drug Administration and Efficacy Determination
-
Drug Preparation: A-317491 and gabapentin are dissolved in appropriate vehicles for administration.
-
Administration: The compounds are administered via the specified route (e.g., subcutaneous, intraperitoneal, or oral).
-
Efficacy Testing: Behavioral assessments are conducted at various time points after drug administration to determine the peak effect and duration of action.
-
Data Analysis: Dose-response curves are generated by testing a range of doses of the compound. The ED₅₀ (the dose that produces 50% of the maximal effect) is then calculated to quantify the potency of the compound.
Experimental Workflow Diagram
Caption: Typical experimental workflow for efficacy testing.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroacupuncture and A-317491 depress the transmission of pain on primary afferent mediated by the P2X3 receptor in rats with chronic neuropathic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. Gabapentin—Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-317491 Specificity in Blocking P2X2/3 Heteromeric Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors, with other relevant compounds. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug discovery efforts targeting the P2X family of ion channels.
Executive Summary
A-317491 is a non-nucleotide antagonist with high affinity for both homomeric P2X3 and heteromeric P2X2/3 receptors.[1] Its selectivity for these subtypes over other P2X channels makes it a valuable tool for investigating the physiological and pathological roles of these specific purinergic receptors. This guide presents a comparative analysis of A-317491 and a notable alternative, AF-353, focusing on their specificity, potency, and mechanism of action. Experimental data is summarized in clear, comparative tables, and detailed methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.
Comparative Analysis of P2X2/3 Antagonists
The in vitro potency and selectivity of A-317491 and AF-353 have been characterized using various techniques, including radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp electrophysiology.[2][3]
Data Presentation
| Antagonist | Receptor Subtype | Species | Assay Type | Potency (Ki or IC50) | Reference |
| A-317491 | hP2X3 | Human | Calcium Flux | Ki = 22 nM | [2][4] |
| rP2X3 | Rat | Calcium Flux | Ki = 22 nM | [4] | |
| hP2X2/3 | Human | Calcium Flux | Ki = 9 nM | [2] | |
| rP2X2/3 | Rat | Calcium Flux | Ki = 92 nM | [4] | |
| Other P2 Receptors | - | Calcium Flux | IC50 > 10 µM | [2][4] | |
| AF-353 | hP2X3 | Human | Calcium Flux | pIC50 = 8.06 (IC50 ≈ 8.7 nM) | [5] |
| rP2X3 | Rat | Calcium Flux | pIC50 = 8.05 (IC50 ≈ 8.9 nM) | [5] | |
| hP2X2/3 | Human | Calcium Flux | pIC50 = 7.41 (IC50 ≈ 38.9 nM) | [5] | |
| hP2X1, hP2X2, hP2X4, hP2X5, hP2X7 | Human | Calcium Flux | No inhibition up to 10 µM |
Table 1: Comparative Potency and Selectivity of A-317491 and AF-353. This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of A-317491 and AF-353 against various P2X receptor subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the specificity of P2X receptor antagonists.
Intracellular Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the rise in intracellular calcium concentration induced by a P2X receptor agonist.
Cell Culture and Dye Loading:
-
HEK293 cells stably expressing the human P2X receptor of interest are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A fluorescent calcium indicator dye solution (e.g., Fluo-4 AM in HBSS with 0.04% Pluronic F-127) is added to each well.
-
The plate is incubated at 37°C for 45-60 minutes in the dark to allow for dye loading.
-
Cells are washed twice with HBSS to remove extracellular dye.
Compound Incubation and Signal Detection:
-
Serial dilutions of the antagonist (e.g., A-317491 or AF-353) are prepared in HBSS.
-
The wash buffer is aspirated, and the antagonist dilutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated at room temperature for 15-30 minutes.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
A P2X receptor agonist (e.g., α,β-methylene ATP for P2X3 and P2X2/3) is added to all wells to stimulate calcium influx.
-
Fluorescence is measured immediately and continuously for a defined period.
Data Analysis: The increase in fluorescence intensity following agonist addition is calculated and normalized to the control response. The antagonist concentration-response curves are then plotted to determine the IC50 value.
Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X receptors in response to agonists and antagonists.
Cell Preparation and Recording:
-
Cells expressing the P2X receptor of interest are plated on coverslips.
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
A glass micropipette with a resistance of 3-5 MΩ, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
Agonist and Antagonist Application:
-
A baseline current is recorded.
-
The P2X receptor agonist is applied to the cell to evoke an inward current.
-
To test for antagonism, the antagonist is pre-applied for a set duration before co-application with the agonist.
-
The peak inward current in the presence and absence of the antagonist is measured.
Data Analysis: The inhibition of the agonist-induced current by the antagonist is calculated at various concentrations to generate a concentration-response curve and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of P2X2/3 Receptor Activation in Sensory Neurons
Caption: P2X2/3 receptor signaling cascade in sensory neurons.
Experimental Workflow for Assessing Antagonist Specificity
Caption: Workflow for determining P2X antagonist selectivity.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sketchviz.com [sketchviz.com]
A Comparative Guide to the Cross-reactivity of A-317491 with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P2X3 and P2X2/3 receptor antagonist, A-317491, with other relevant compounds, focusing on its cross-reactivity with other neurotransmitter receptors. The information is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.
Executive Summary
A-317491 is a potent and highly selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, which are key mediators in nociceptive pathways.[1][2][3][4] Experimental data demonstrates that A-317491 exhibits minimal cross-reactivity with a broad range of other neurotransmitter receptors, ion channels, and enzymes, highlighting its specificity. This contrasts with other P2X receptor antagonists, such as TNP-ATP, which shows affinity for other P2X subtypes, and the allosteric modulator AF-219 (gefapixant), which has noted taste-related side effects potentially due to its interaction with P2X2/3 receptors. This guide presents the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinities
The selectivity of A-317491 for P2X3-containing receptors is a key attribute. The following tables summarize the quantitative data on the binding affinities of A-317491 and its comparators.
Table 1: Binding Affinity of A-317491 at Primary Target Receptors
| Receptor | Species | Ki (nM) | Kd (nM) | IC50 (nM) |
| P2X3 | Human | 22[2][4] | 9[5] | - |
| P2X3 | Rat | 22[2] | - | - |
| P2X2/3 | Human | 9[2][4] | 0.9[5] | - |
| P2X2/3 | Rat | 92[2] | - | - |
| Native P2X3/P2X2/3 in rat DRG neurons | Rat | - | - | 15[2] |
Table 2: Cross-reactivity Profile of A-317491 at Off-Target Receptors
A-317491 has been shown to be highly selective, with very weak or no affinity for a large selection of other cell surface receptors, ion channels, and enzymes.[1] For the following receptors, the IC50 has been reported to be greater than 10 µM.[1][2][3][4]
| Receptor/Ion Channel/Enzyme Class | Specific Examples (where available) | IC50 |
| Other P2X Receptors | P2X1, P2X2, P2X4, P2X5, P2X7 | > 10 µM |
| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 | > 10 µM |
| Adrenergic Receptors | α1, α2, β1, β2 | > 10 µM |
| Dopamine Receptors | D1, D2, D3, D4, D5 | > 10 µM |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7 | > 10 µM |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | > 10 µM |
| Histamine Receptors | H1, H2, H3 | > 10 µM |
| Opioid Receptors | μ, δ, κ | > 10 µM |
| Ion Channels | Na+, Ca2+, K+ channels | > 10 µM |
| Various Enzymes | e.g., Cyclooxygenase (COX) | > 10 µM |
Table 3: Comparative Selectivity of P2X3 Receptor Antagonists
| Compound | Primary Target(s) | Mechanism | Key Off-Target Interactions/Selectivity Profile |
| A-317491 | P2X3, P2X2/3 | Competitive Antagonist[1][6] | Highly selective; >100-fold selectivity for P2X3-containing receptors over other P2X subtypes and a wide range of other receptors.[1] |
| TNP-ATP | P2X3, P2X2/3, P2X1 | Competitive Antagonist[6] | Less selective than A-317491, with high affinity for P2X1 receptors.[1] Can also interact with other ATP-binding proteins. |
| AF-219 (Gefapixant) | P2X3, P2X2/3 | Non-competitive (Allosteric) Antagonist[7][8] | Selective for P2X3 and P2X2/3. Taste-related side effects are reported, likely due to modulation of P2X2/3 receptors in taste buds. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of P2X3 receptors and the general workflows for the experimental protocols used to determine antagonist activity and selectivity.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A-317491: A Comparative Analysis of Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
A-317491, a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, has demonstrated significant analgesic effects in a variety of animal models of pain.[1][2][3][4] This guide provides a comprehensive comparison of its efficacy across different pain states, supported by experimental data and detailed methodologies. The aim is to offer an objective resource for researchers investigating purinergic signaling in pain and for professionals involved in the development of novel analgesics.
Efficacy in Neuropathic Pain
A-317491 has shown robust efficacy in models of neuropathic pain, which is often characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). Systemic and localized administration of A-317491 has been found to be particularly effective in attenuating these symptoms in nerve injury models.[1][2][3]
Table 1: Efficacy of A-317491 in Neuropathic Pain Models
| Animal Model | Administration Route | Outcome Measure | ED₅₀ | Reference |
| Chronic Constriction Injury (CCI) | Subcutaneous (s.c.) | Mechanical Allodynia | 10 µmol/kg | [2][3] |
| Chronic Constriction Injury (CCI) | Subcutaneous (s.c.) | Thermal Hyperalgesia | 15 µmol/kg | [2][3] |
| Chronic Constriction Injury (CCI) | Intrathecal (i.t.) | Mechanical Allodynia | 10 nmol | [1][4] |
| L5/L6 Nerve Ligation | Intrathecal (i.t.) | Mechanical Allodynia | 10 nmol | [1][4] |
Efficacy in Inflammatory Pain
In models of inflammatory pain, A-317491 has demonstrated significant anti-hyperalgesic effects, particularly in chronic inflammatory states. Its efficacy appears to be more pronounced in chronic models compared to acute inflammatory models.[1][2][5]
Table 2: Efficacy of A-317491 in Inflammatory Pain Models
| Animal Model | Administration Route | Outcome Measure | ED₅₀ | Reference |
| Complete Freund's Adjuvant (CFA) | Subcutaneous (s.c.) | Thermal Hyperalgesia | 30 µmol/kg | [2][3] |
| Complete Freund's Adjuvant (CFA) | Intrathecal (i.t.) | Thermal Hyperalgesia | 30 nmol | [1][4] |
| Complete Freund's Adjuvant (CFA) | Intraplantar (i.pl.) | Thermal Hyperalgesia | 300 nmol | [1][4] |
| Carrageenan-induced Paw Edema | Subcutaneous (s.c.) | Thermal Hyperalgesia | >100 µmol/kg | [2][3] |
Efficacy in Other Pain Models
A-317491 has also been evaluated in models of chemogenic and visceral pain, showing varied efficacy.
Table 3: Efficacy of A-317491 in Chemogenic and Visceral Pain Models
| Animal Model | Administration Route | Outcome Measure | ED₅₀ | Reference |
| Formalin Test (Phase 2) | Intrathecal (i.t.) | Nocifensive Behaviors | 10 nmol | [1][4] |
| Formalin Test (Phase 2) | Intraplantar (i.pl.) | Nocifensive Behaviors | >300 nmol | [1][4] |
| Acetic Acid-induced Writhing | Subcutaneous (s.c.) | Abdominal Constrictions | Effective | [3] |
| Colonic Distension (Visceral Pain) | Subcutaneous (s.c.) | Visceromotor Response | Ineffective (>100 µmol/kg) | [2][3] |
Comparison with Other P2X3/P2X2/3 Antagonists
While direct head-to-head comparative studies are limited in the public domain, the efficacy of A-317491 can be contextualized by examining other selective P2X3 and P2X2/3 antagonists that have been investigated in similar preclinical models. Compounds such as Gefapixant and Eliapixant have also shown promise in treating conditions associated with visceral pain and chronic cough, which share underlying mechanisms of neuronal hypersensitization.[5] Another antagonist, AF-353, has demonstrated robust efficacy in a model of osteoarthritis pain.[6] The consistent analgesic efficacy of inhibiting P2X3 and P2X2/3 receptors across different chemical entities underscores the therapeutic potential of this target.[5]
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): As described by Bennett and Xie, the sciatic nerve is loosely ligated with chromic gut sutures, leading to nerve compression and subsequent development of thermal hyperalgesia and mechanical allodynia.
-
L5/L6 Spinal Nerve Ligation: Following the method of Kim and Chung, the L5 and L6 spinal nerves are tightly ligated, resulting in mechanical allodynia.
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA) Model: CFA, an emulsion of mineral oil, saline, and heat-killed mycobacteria, is injected into the plantar surface of the hind paw, inducing a localized, persistent inflammation and thermal hyperalgesia.
-
Carrageenan-induced Paw Edema: A solution of carrageenan is injected into the plantar surface of the hind paw, causing an acute inflammatory response and thermal hyperalgesia.
Behavioral Assays:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) directed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
-
Nocifensive Behaviors (Formalin Test): A dilute formalin solution is injected into the plantar surface of the hind paw, and the time spent licking, biting, or flinching the injected paw is quantified during the early (Phase 1) and late (Phase 2) phases.
Visualizing the Mechanism and Workflow
To further elucidate the context of A-317491's action, the following diagrams illustrate the P2X3/P2X2/3 signaling pathway in pain and a typical experimental workflow for evaluating its efficacy.
Caption: P2X3/P2X2/3 receptor signaling pathway in nociceptive transmission.
References
- 1. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A-317491 Sodium Salt Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of A-317491 sodium salt hydrate (B1144303), a potent and selective P2X3 and P2X2/3 receptor antagonist. Due to the absence of specific manufacturer's disposal protocols, this document outlines a best-practice approach based on general principles of chemical and pharmaceutical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle A-317491 sodium salt hydrate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water and seek medical advice.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₆NNaO₈ · xH₂O | Sigma-Aldrich |
| Molecular Weight | 587.55 g/mol (anhydrous basis) | Sigma-Aldrich |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Solubility | Soluble in water | MedChemExpress |
| Storage | Store at -20°C | MedChemExpress |
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach prioritizing safety and environmental protection is mandatory. The following protocol is based on established guidelines for the disposal of non-hazardous pharmaceutical and chemical waste.
1. Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix it with other waste streams, such as solvents, acids, or bases, unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled waste container.
2. Containerization and Labeling:
-
Use a chemically resistant, leak-proof container for waste collection. The original product container, if empty and in good condition, can be used.
-
Label the container clearly with "Waste this compound" and include the approximate concentration and quantity. Affix any hazard symbols that are appropriate based on the available safety data (e.g., an exclamation mark for potential irritation).
3. Consultation with EHS:
-
This is the most critical step. Contact your institution's EHS office to inform them about the waste you have generated.
-
Provide them with all available information on this compound, including its name, any known hazards, and the quantity to be disposed of.
-
The EHS office will provide specific instructions on the proper disposal route, which may include incineration or specialized chemical treatment.
4. Recommended Disposal Method (General Guidance):
-
Based on general guidelines for non-hazardous pharmaceutical waste, incineration by a licensed waste disposal contractor is the preferred method. [1][2][3] This ensures the complete destruction of the compound, preventing its release into the environment.
-
Landfilling and sewer disposal are not recommended for pharmaceutical waste, even if it is not classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2] This is to avoid potential contamination of soil and water systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and prioritizing communication with your institutional safety experts, you can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice.
References
Essential Safety and Logistics for Handling A-317491 Sodium Salt Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for A-317491 sodium salt hydrate (B1144303), a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. The following procedural guidance is designed to answer specific operational questions, fostering a secure and productive research environment.
Personal Protective Equipment (PPE)
While A-317491 sodium salt hydrate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended personal protective equipment.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match the order.
-
Don the appropriate PPE (lab coat, gloves, and eye protection) before handling the container.
Storage:
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Store away from incompatible materials, such as strong oxidizing agents.
Dispensing and Use:
-
Handle the powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
When weighing or transferring the powder, use a respirator (N95 or equivalent) if not working in a fume hood.
-
Avoid creating dust. Use appropriate tools for handling the solid.
-
After handling, wash hands thoroughly with soap and water.
Spill Cleanup:
-
In the event of a small spill, wear your full recommended PPE.
-
Gently sweep the spilled solid material, avoiding dust generation.
-
Collect the swept material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials in the designated waste container.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
| Step | Procedure | Rationale |
| 1. Waste Collection | Collect waste this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled waste container. | To prevent accidental use and ensure proper identification of the waste stream. |
| 2. Consultation | Consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific disposal guidelines for non-hazardous chemical waste. | Local regulations and institutional policies may have specific requirements. |
| 3. Disposal Route | Based on institutional guidance, dispose of the sealed waste container in the appropriate non-hazardous laboratory waste stream. This may include disposal in the regular trash if permitted. | Ensures compliance with all applicable waste disposal regulations. |
| 4. Documentation | Maintain a record of the disposal, including the date, quantity, and method of disposal, as per laboratory and institutional protocols. | Provides a clear audit trail for waste management. |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
